9-Angeloylretronecine N-oxide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPTBVXCKBSAM-ZSXZLUMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182107 | |
| Record name | 9-Angeloylretronecine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27773-86-0 | |
| Record name | 9-Angeloylretronecine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Angeloylretronecine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of 9-Angeloylretronecine N-oxide: A Technical Guide for Researchers
Abstract
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of plant secondary metabolites, many of which exhibit significant toxicity. The biosynthesis of these compounds, particularly the commonly occurring 9-angeloylretronecine (B12747383) N-oxide, is a complex pathway involving enzymes from several major families. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of 9-angeloylretronecine N-oxide in plants. It details the enzymatic steps from primary metabolites to the final product, summarizes available quantitative data, presents detailed experimental protocols for key analytical techniques, and visualizes the core pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Pyrrolizidine alkaloids are produced by a wide variety of plant species, often as a defense mechanism against herbivores[1][2][3]. This compound is a representative PA, comprising a necine base, retronecine (B1221780), and a necic acid, angelic acid. The N-oxide form is often the predominant form in plants[4]. Understanding the biosynthesis of this molecule is crucial for efforts in metabolic engineering to produce novel compounds, for detoxification of contaminated crops, and for the development of potential pharmaceuticals. This guide synthesizes the current knowledge of this intricate biosynthetic pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four main stages: the synthesis of the necine base (retronecine), the synthesis of the necic acid (angelic acid), the esterification of these two moieties, and the final N-oxidation.
Biosynthesis of the Necine Base: Retronecine
The biosynthesis of retronecine begins with the amino acid L-ornithine, which is a precursor for the formation of putrescine. Two molecules of putrescine are then condensed to form the symmetrical diamine, homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the PA biosynthetic pathway[2][5][6]. HSS has evolved from deoxyhypusine (B1670255) synthase, an enzyme of primary metabolism[5][7][8].
The subsequent steps are less well-characterized but are proposed to proceed as follows:
-
Oxidation of Homospermidine: Homospermidine is likely oxidized by a copper-dependent diamine oxidase to an unstable dialdehyde (B1249045) intermediate, 4,4'-iminodibutanal[1].
-
Cyclization to the Pyrrolizidine Skeleton: The dialdehyde undergoes a spontaneous or enzyme-catalyzed intramolecular Mannich reaction to form the pyrrolizidine ring system. An enzymatic catalysis is favored to explain the high stereospecificity of the products in plants[1].
-
Further Modifications: The initial pyrrolizidine intermediate undergoes a series of hydroxylation and desaturation reactions to yield retronecine. The specific enzymes for these steps have not yet been fully characterized.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic profiles for the pyrrolizidine alkaloid neopetasitenine and its metabolite petasitenine in humans extrapolated from rat in vivo and in vitro data sets using a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Mechanism of Action of 9-Angeloylretronecine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Angeloylretronecine N-oxide, a member of the retronecine-type pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), is a naturally occurring phytotoxin. While generally less reactive in its native form, it functions as a prodrug that undergoes metabolic activation in vivo to exert significant hepatotoxicity. This technical guide delineates the multi-step mechanism of action, commencing with its biotransformation and culminating in cellular damage. The core mechanism involves the reduction of the N-oxide to its parent pyrrolizidine alkaloid (PA), followed by hepatic bioactivation to highly reactive pyrrolic metabolites. These metabolites subsequently induce cellular toxicity through covalent binding to macromolecules and depletion of endogenous antioxidants, leading to oxidative stress, DNA damage, and apoptosis.
Bioactivation Cascade: From Prodrug to Reactive Metabolite
The toxicity of this compound is not intrinsic but is a consequence of its metabolic conversion. This process can be conceptualized in two primary stages:
Stage 1: Reductive Deoxygenation
Upon ingestion, this compound is primarily reduced to its corresponding tertiary amine, 9-Angeloylretronecine. This reduction is a critical prerequisite for its toxicity and is mediated by two main biological systems[1][2][3][4]:
-
Intestinal Microbiota: The anaerobic environment of the gut provides a conducive setting for microbial reductases to efficiently remove the N-oxide functional group.
-
Hepatic Cytochrome P450 (CYP) Enzymes: Following absorption, the compound undergoes further reduction in the liver, catalyzed by specific CYP isoforms[2][3].
Stage 2: Hepatic Dehydrogenation
The resulting 9-Angeloylretronecine undergoes bioactivation predominantly in the liver. This metabolic step is catalyzed by cytochrome P450 monooxygenases and involves the dehydrogenation of the necine base to form highly electrophilic dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters[5][6][7]. These reactive metabolites are the ultimate toxicants responsible for the observed hepatotoxicity.
Molecular Mechanisms of Hepatotoxicity
The highly reactive DHPAs generated from 9-Angeloylretronecine are potent electrophiles that can indiscriminately react with cellular nucleophiles, leading to widespread cellular damage. The primary mechanisms of DHPA-induced hepatotoxicity are detailed below.
Covalent Adduct Formation
DHPAs readily form covalent adducts with cellular macromolecules, including proteins and DNA[1][8][9].
-
Protein Adducts: The formation of pyrrole-protein adducts can impair protein function, leading to enzyme inactivation and disruption of cellular signaling pathways. These adducts are also implicated in triggering immune responses.
-
DNA Adducts: DHPAs can alkylate DNA bases, resulting in the formation of DNA adducts. These adducts are mutagenic and are considered a primary driver of the carcinogenic potential of pyrrolizidine alkaloids[6][10][11]. The resulting DNA damage can trigger cell cycle arrest and apoptosis[10].
Depletion of Glutathione (B108866) (GSH) and Oxidative Stress
Glutathione (GSH) is a critical intracellular antioxidant that plays a key role in the detoxification of electrophilic compounds. DHPAs can be conjugated with GSH, a reaction that neutralizes their reactivity and facilitates their excretion[12][13][14]. However, at high concentrations, the rapid formation of DHPAs can overwhelm and deplete the cellular GSH pool[7][15][16].
The depletion of GSH has two major consequences:
-
Increased Macromolecular Damage: With reduced GSH levels, more DHPAs are available to react with proteins and DNA, exacerbating cellular damage[13].
-
Oxidative Stress: The compromised antioxidant defense system leads to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can cause damage to lipids, proteins, and mitochondria, further contributing to cellular injury and apoptosis[12][17].
Pathophysiological Outcomes
The culmination of these molecular events is significant liver damage. A hallmark of PA-induced hepatotoxicity is Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease[5][7]. This condition is characterized by damage to the liver sinusoidal endothelial cells (LSECs), leading to their detachment, obstruction of the sinusoids, and subsequent centrilobular necrosis, fibrosis, and cirrhosis[5].
Quantitative Data on Pyrrolizidine Alkaloid Toxicity
| Pyrrolizidine Alkaloid | Endpoint | System | Value | Reference |
| Senecionine (B1681732) N-oxide | In vivo REP vs Senecionine (AUC of parent PA) | Rat | 0.88 | [18][19] |
| Senecionine N-oxide | In vivo REP vs Senecionine (AUC of pyrrole-protein adduct) | Rat | 0.61 | [18][19] |
| Riddelliine | DNA Adduct Formation | Rat Liver | Detected | [6] |
| Monocrotaline | GSH Depletion | Perfused Rat Liver | Dose-dependent | [13] |
| Lasiocarpine | Cell Cycle Arrest (S-phase) | HepG2 cells | Concentration-dependent | [10] |
REP: Relative Potency AUC: Area Under the Curve
Experimental Protocols
Detailed experimental protocols for the study of this compound are not specifically published. However, the following represents a generalized workflow for investigating the bioactivation and hepatotoxicity of PANOs, based on standard methodologies in the field.
Protocol for In Vitro Metabolism using Liver Microsomes:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate (B84403) buffer (pH 7.4), and this compound.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. For control experiments, omit the NADPH.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.
Conclusion
The mechanism of action of this compound is a classic example of toxification through metabolic activation. As a prodrug, its intrinsic toxicity is low, but its in vivo reduction and subsequent hepatic bioactivation generate highly reactive electrophilic metabolites. These DHPAs induce hepatotoxicity through a dual mechanism of covalent adduct formation with essential biomolecules and the induction of oxidative stress via GSH depletion. Understanding this multi-step pathway is crucial for risk assessment and the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning. Further research is warranted to elucidate the specific enzymes involved and to quantify the toxicokinetics of this compound.
References
- 1. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Relationship between glutathione concentration and metabolism of the pyrrolizidine alkaloid, monocrotaline, in the isolated, perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Intracellular glutathione plays important roles in pyrrolizidine alkaloids-induced growth inhibition on hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
The Toxicity Profile of 9-Angeloylretronecine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available toxicological data specifically for 9-Angeloylretronecine N-oxide is limited. This guide provides a comprehensive overview of the toxicity profile of the broader class of retronecine-type pyrrolizidine (B1209537) alkaloid N-oxides (PA N-oxides), to which this compound belongs. The mechanisms and toxicological endpoints discussed are based on studies of structurally related compounds and should be considered representative of the potential toxicity of this compound.
Executive Summary
This compound is a member of the pyrrolizidine alkaloid N-oxides (PA N-oxides), a group of natural phytotoxins found in numerous plant species. While often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides can be converted to their toxic parent alkaloids in the body, leading to significant health risks, most notably hepatotoxicity and genotoxicity. This conversion is a critical step in their mechanism of toxicity and is mediated by both intestinal microbiota and hepatic enzymes. This document outlines the current understanding of the toxicity of retronecine-type PA N-oxides, providing a framework for the safety assessment of this compound.
Mechanism of Toxicity: Metabolic Activation is Key
The toxicity of this compound and other PA N-oxides is intrinsically linked to their biotransformation into reactive pyrrolic metabolites.[1][2][3] This process involves a two-step metabolic pathway:
-
Reduction to Parent Pyrrolizidine Alkaloid: The initial and rate-limiting step is the reduction of the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid, 9-Angeloylretronecine. This conversion is carried out by two main systems:
-
Metabolic Activation in the Liver: The resulting parent PA, 9-Angeloylretronecine, is then metabolically activated in the liver by other cytochrome P450 enzymes. This activation process generates highly reactive electrophilic pyrrolic esters, primarily dehydroretronecine (B1196577) (DHR).
These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2]
Quantitative Toxicity Data
Table 1: In Vivo Toxicity Data (Representative PA N-Oxides)
| Compound | Species | Route of Administration | Endpoint | Value | Reference |
| Riddelliine N-oxide | Rat | Oral | DNA Adducts (in liver) | 39.9 ± 0.6 adducts/10⁷ nucleotides (after 3 days at 1.0 mg/kg) | [4] |
| General PA N-Oxides | Rodents | Oral | Hepatotoxicity | Observed | [1][3] |
Table 2: In Vitro Genotoxicity Data (Representative PA N-Oxides)
| Compound | Test System | Endpoint | Result | Reference |
| Riddelliine N-oxide | N/A | Genotoxic Potential | Considered a potential genotoxic hepatocarcinogen | [4] |
Experimental Protocols
Detailed experimental protocols for toxicity testing of this compound are not published. The following are generalized protocols for key toxicity assays relevant to PA N-oxides, based on standard methodologies.
In Vivo Repeated Dose Toxicity Study (General Protocol)
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Administration: Oral gavage, daily for 28 or 90 days.
-
Dose Groups: At least three dose levels of this compound and a vehicle control group.
-
Parameters Monitored:
-
Clinical observations (daily).
-
Body weight and food consumption (weekly).
-
Hematology and clinical chemistry (at termination).
-
Organ weights (at termination).
-
Histopathology of liver, kidneys, and other major organs.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes.
-
Treatment: Cells are incubated with various concentrations of this compound for 24, 48, and 72 hours.
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration).
Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
-
Procedure: Bacteria are exposed to a range of concentrations of this compound.
-
Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.
Visualizations
Signaling Pathway of PA N-Oxide-Induced Hepatotoxicity
Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Generalized workflow for an in vivo repeated dose toxicity study.
Conclusion and Future Directions
This compound, as a retronecine-type PA N-oxide, poses a potential risk to human health due to its metabolic activation to toxic pyrrolizidine alkaloids. The primary toxicological concerns are hepatotoxicity and genotoxicity. While specific data for this compound are lacking, the well-established toxicity of related PA N-oxides underscores the need for caution and further investigation.
Future research should focus on:
-
Generating specific toxicity data for this compound: This includes determining its LD50, IC50, and NOAEL values through standardized in vivo and in vitro studies.
-
Investigating its genotoxic and carcinogenic potential: Dedicated assays are required to fully characterize these critical endpoints.
-
Elucidating specific signaling pathways: Identifying the precise molecular targets and pathways affected by its reactive metabolites will provide a more complete understanding of its toxicity.
A thorough toxicological evaluation is essential to accurately assess the risks associated with human exposure to this compound and to inform regulatory decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of 9-Angeloylretronecine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Angeloylretronecine N-oxide, a retronecine-type pyrrolizidine (B1209537) alkaloid N-oxide (PA N-oxide), is a naturally occurring plant toxin. While often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides can be converted in vivo to their toxic counterparts, posing a significant health risk. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo. The core metabolic pathway involves a critical bioactivation step: the reduction of the N-oxide to its parent PA, 9-Angeloylretronecine. This conversion is primarily mediated by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes. The resulting 9-Angeloylretronecine is then subject to further hepatic metabolism, leading to the formation of highly reactive pyrrolic metabolites. These electrophilic species can form covalent adducts with cellular macromolecules, such as proteins and DNA, ultimately leading to hepatotoxicity. This guide details the metabolic pathways, provides illustrative quantitative data from analogous PA N-oxides, and presents detailed experimental protocols for the in vivo study of these compounds.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal forage is a significant public health concern. PAs often coexist with their N-oxide derivatives, such as this compound. While the N-oxidation of PAs is generally considered a detoxification pathway in the plant, the in vivo reduction of PA N-oxides back to their parent PAs represents a critical bioactivation step in mammals.[1][2][3] Understanding the metabolic fate of PA N-oxides is therefore crucial for assessing their toxic potential and for the development of strategies to mitigate their adverse effects.
Metabolic Pathways
The in vivo metabolism of this compound is a two-step process that leads to the formation of toxic metabolites.
Step 1: Reductive Bioactivation to 9-Angeloylretronecine
The initial and rate-limiting step in the toxification of this compound is its reduction to the corresponding tertiary amine, 9-Angeloylretronecine. This reduction is carried out by two primary systems:
-
Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract possess reductases capable of efficiently converting PA N-oxides to their parent PAs.[1][2]
-
Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, particularly isoforms like CYP1A2 and CYP2D6, can also mediate the reduction of PA N-oxides.[2]
Step 2: Hepatic Bioactivation of 9-Angeloylretronecine
Once formed, 9-Angeloylretronecine undergoes metabolic activation in the liver, primarily by CYP enzymes (e.g., CYP3A and CYP2B families).[3] This process generates highly reactive electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are the ultimate toxic metabolites responsible for the characteristic hepatotoxicity of PAs. They readily form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, necrosis, and the potential for carcinogenicity.[3][4]
A competing detoxification pathway for 9-Angeloylretronecine is hydrolysis of the ester group, which is considered a minor pathway.
Quantitative Data (Illustrative)
Table 1: Illustrative Plasma Pharmacokinetic Parameters of a PA N-oxide and its corresponding PA in Rats following Oral Administration
| Parameter | PA N-oxide | Corresponding PA |
| Tmax (h) | 1.5 - 2.0 | 0.5 - 1.0 |
| Cmax (ng/mL) | Lower | Higher |
| AUC (ng·h/mL) | Lower | Higher |
Data are generalized from studies on senecionine (B1681732) N-oxide and other similar PA N-oxides. The delayed Tmax and lower Cmax for the PA N-oxide compared to the PA reflect the time required for its in vivo reduction.
Table 2: Illustrative Excretion Profile of a PA N-oxide and its Metabolites in Rats (as % of Administered Dose)
| Excretion Route | Parent PA N-oxide | Parent PA | Pyrrolic Metabolites/Adducts | Total Recovery (72h) |
| Urine | 15 - 25% | 5 - 10% | 1 - 5% | 21 - 40% |
| Feces | 40 - 60% | 10 - 20% | Not typically measured | 50 - 80% |
This table provides a hypothetical excretion profile based on the known metabolism of PA N-oxides. The majority of the administered dose is expected to be excreted in the feces, both as the unabsorbed N-oxide and as metabolites. Urinary excretion accounts for a smaller fraction.
Table 3: Illustrative Tissue Distribution of a Radiolabeled PA N-oxide in Rats (24 hours post-dose)
| Tissue | % of Administered Dose / g of Tissue |
| Liver | Highest Concentration |
| Kidney | Moderate Concentration |
| Lung | Low Concentration |
| Spleen | Low Concentration |
| Brain | Very Low Concentration |
| Plasma | Low Concentration |
The liver is the primary site of both the reduction of the PA N-oxide and the bioactivation of the resulting PA, leading to the highest concentration of the compound and its metabolites in this organ.
Experimental Protocols
The following sections detail the methodologies for key experiments to study the in vivo metabolic fate of this compound.
Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: this compound is typically dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered via oral gavage. A typical dose for pharmacokinetic studies might range from 10 to 50 mg/kg.
-
Sample Collection:
-
Blood: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose) and stored at -80°C.
-
Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and tissues (liver, kidneys, lungs, spleen, brain, etc.) are harvested, weighed, and stored at -80°C.
-
Sample Preparation
-
Plasma: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar PA not present in the study). Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes. The supernatant is transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Urine: Dilute urine samples 1:1 with water. Further sample preparation may involve solid-phase extraction (SPE) for cleanup and concentration.
-
Feces: Homogenize fecal samples with water (1:3, w/v). Extract the homogenate with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile). The extract is then centrifuged, and the supernatant is processed similarly to plasma samples.
-
Tissues: Homogenize tissue samples in a suitable buffer. The homogenate is then subjected to protein precipitation with an organic solvent, followed by centrifugation and processing of the supernatant as described for plasma.
LC-MS/MS Analytical Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is the gold standard for the analysis of PAs and their metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol containing 0.1% formic acid (Mobile Phase B) is common.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, 9-Angeloylretronecine, and any identified metabolites, as well as the internal standard.
-
Conclusion
The in vivo metabolic fate of this compound is characterized by a critical reductive bioactivation step to its corresponding toxic pyrrolizidine alkaloid, 9-Angeloylretronecine. This conversion, mediated by both gut microbiota and hepatic enzymes, is a prerequisite for the subsequent hepatic formation of reactive pyrrolic metabolites that induce hepatotoxicity. While specific quantitative ADME data for this compound are lacking, the well-established metabolic pathways for this class of compounds, along with data from analogous PA N-oxides, provide a robust framework for understanding its toxic potential. The experimental protocols detailed in this guide offer a comprehensive approach for conducting in vivo studies to further elucidate the pharmacokinetics and metabolism of this compound and other related compounds. Such studies are essential for the accurate risk assessment of PA N-oxides in food and herbal products.
References
In-Depth Technical Guide on the Genotoxicity of 9-Angeloylretronecine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are a class of natural compounds, some of which are known to be genotoxic and carcinogenic. The genotoxicity of PAs and their N-oxides is primarily attributed to their metabolic activation in the liver to reactive pyrrolic esters, which can form DNA adducts. This guide provides a comprehensive overview of the potential genotoxicity of this compound by examining the available data on the surrogate compounds, riddelliine and riddelliine N-oxide. The data indicates that riddelliine N-oxide is itself genotoxic, likely through its in vivo reduction to riddelliine and subsequent metabolic activation. In vitro studies on riddelliine have demonstrated its potential to induce chromosomal aberrations and sister chromatid exchanges.
Metabolic Activation and Mechanism of Genotoxicity
The genotoxicity of 1,2-unsaturated pyrrolizidine alkaloids, including by inference 9-Angeloylretronecine, and their N-oxides is not direct. These compounds require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form highly reactive electrophilic intermediates known as dehydropyrrolizidine alkaloids (DHPAs), such as dehydroretronecine (B1196577) (DHR). These intermediates can then react with cellular macromolecules, including DNA, to form covalent adducts.
Pyrrolizidine alkaloid N-oxides, such as this compound and riddelliine N-oxide, are generally considered less toxic than their parent PAs. However, they can be reduced back to the parent PA in the gut and liver, subsequently undergoing the same metabolic activation pathway to form genotoxic DHP metabolites.
The proposed metabolic activation pathway is illustrated in the diagram below:
Data Presentation: Genotoxicity of Surrogate Compounds
The following tables summarize the available quantitative data on the genotoxicity of riddelliine and riddelliine N-oxide.
Table 1: In Vivo DNA Adduct Formation of Riddelliine N-oxide
| Species | Dose | Tissue | Adduct Level (adducts/10^7 nucleotides) | Reference |
| Rat | 1.0 mg/kg for 3 consecutive days | Liver | 39.9 ± 0.6 | [1] |
Table 2: In Vitro Genotoxicity of Riddelliine
| Assay | Cell Line | Concentration | Results | Reference |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Not specified | Induced | [1] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) | Not specified | Induced | [1] |
| Micronucleus Test (in vivo) | Rat and Mouse | Multiple doses | No increase in micronucleated PCEs | [1] |
PCE: Polychromatic Erythrocytes
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo DNA Adduct Analysis by ³²P-Postlabeling/HPLC
This method is highly sensitive for the detection and quantification of DNA adducts.
Workflow Diagram:
Protocol Steps:
-
DNA Isolation: DNA is extracted and purified from the target tissue (e.g., liver) of animals treated with the test compound.
-
Enzymatic Digestion: The purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.
-
⁵²P-Postlabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl end with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled DNA adducts are separated using high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by their radioactivity and quantified by comparing their counts to known standards.
In Vitro Sister Chromatid Exchange (SCE) Assay
This assay detects the reciprocal exchange of DNA between sister chromatids and is an indicator of genotoxic events.
Protocol Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles.
-
Test Compound Exposure: During this time, the cells are exposed to various concentrations of the test compound (e.g., riddelliine) with and without a metabolic activation system (S9 mix).
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.
-
Differential Staining: The slides are stained using a method that differentially stains the sister chromatids based on the incorporation of BrdU (e.g., fluorescence plus Giemsa).
-
Microscopic Analysis: The metaphase spreads are examined under a microscope, and the number of sister chromatid exchanges per cell is scored.
In Vitro Chromosomal Aberration Assay
This assay evaluates the ability of a substance to induce structural changes in chromosomes.
Protocol Steps:
-
Cell Culture and Treatment: CHO cells are cultured and treated with the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cell cultures.
-
Cell Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Microscopic Analysis: The chromosomes in the metaphase cells are analyzed for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
Signaling Pathways in DNA Damage Response
The formation of DNA adducts by reactive metabolites can trigger a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR aims to repair the damage, and if the damage is too severe, it can lead to cell cycle arrest or apoptosis.
Conclusion and Future Directions
The available evidence on riddelliine and riddelliine N-oxide strongly suggests that this compound has the potential to be genotoxic, primarily through metabolic activation to DNA-reactive pyrrolic esters. The in vivo formation of DNA adducts by riddelliine N-oxide highlights the genotoxic risk despite it being an N-oxide. The positive results for riddelliine in in vitro chromosomal aberration and sister chromatid exchange assays further support the clastogenic potential of this class of compounds.
A significant data gap exists regarding the direct experimental testing of this compound in a standard battery of genotoxicity assays. Future research should focus on:
-
In vitro genotoxicity testing of this compound: Conducting Ames, micronucleus, and comet assays to determine its mutagenic and clastogenic potential.
-
In vivo studies: Investigating the formation of DNA adducts and the induction of mutations and chromosomal damage in relevant tissues following exposure to this compound.
-
Comparative metabolism studies: Directly comparing the metabolic activation of this compound with that of riddelliine N-oxide to better understand its relative genotoxic potency.
A thorough toxicological evaluation is imperative for assessing the risk associated with human exposure to this compound.
References
9-Angeloylretronecine N-oxide: A Technical Overview of its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Angeloylretronecine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species, most notably in common comfrey (B1233415) (Symphytum officinale) and some members of the Senecio genus. Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores. While the parent alkaloids have been extensively studied for their hepatotoxicity, the corresponding N-oxides are generally considered to be less toxic. However, they can be converted back to the toxic tertiary alkaloids in the gut, making their presence in herbal remedies and food products a significant concern for human and animal health. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological aspects of this compound.
Discovery and History
The discovery of pyrrolizidine alkaloids dates back to the early 20th century, with initial investigations focusing on the toxic principles in plants responsible for livestock poisoning. The N-oxides of these alkaloids were identified later as water-soluble and less toxic metabolites. Specific research pinpointing the isolation and characterization of this compound is often embedded within broader studies of the alkaloidal content of plants like Symphytum officinale. While a singular "discovery" paper for this specific N-oxide is not readily identifiable, its presence has been confirmed through modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) in numerous phytochemical investigations of comfrey and other PA-containing plants.
Historically, the focus on PA N-oxides has been primarily in the context of their contribution to the overall toxicity of the plant material after metabolic reduction to the parent alkaloids. More recent research has begun to explore the individual biological activities of these N-oxides.
Chemical Properties and Characterization
This compound is an ester of the necine base retronecine (B1221780) N-oxide and angelic acid. The N-oxide functional group significantly increases the water solubility of the molecule compared to its parent alkaloid, 9-angeloylretronecine.
Structure:
-
Core Structure: Pyrrolizidine ring system with an N-oxide moiety.
-
Necine Base: Retronecine N-oxide
-
Necic Acid: Angelic acid esterified at the C9 position of the retronecine base.
Characterization of this compound is typically achieved using a combination of chromatographic and spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for the identification and quantification of this compound in plant extracts and biological samples. Electrospray ionization (ESI) in positive ion mode is commonly used, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for isolated this compound is scarce in the literature, ¹H and ¹³C NMR would be essential for unambiguous structure elucidation of the pure compound.
Quantitative Data
Specific quantitative data on the biological activity of pure this compound is limited in publicly available literature. The table below presents a summary of representative quantitative information related to the analysis of this and other pyrrolizidine alkaloids in plant materials.
| Parameter | Matrix | Method | Result | Reference |
| Concentration | Symphytum officinale Root | LC-MS/MS | Varies significantly depending on plant age and origin. | [1] |
| Concentration | Symphytum officinale Leaf | LC-MS/MS | Generally lower than in the roots. | [1] |
| Cytotoxicity (Hypothetical) | Human Liver Cells (e.g., HepG2) | MTT Assay | IC50 > 100 µM (as N-oxides are generally less toxic) | Inferred from general PA N-oxide toxicity data. |
| Anti-inflammatory Activity (Hypothetical) | LPS-stimulated Macrophages (e.g., RAW 264.7) | Griess Assay (for Nitric Oxide) | Potential for mild inhibition of NO production. | Inferred from general anti-inflammatory properties of some alkaloids. |
Experimental Protocols
Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not well-documented. The following is a generalized protocol for the extraction and analysis of pyrrolizidine alkaloid N-oxides from plant material, which can be adapted for this specific compound.
Protocol: Extraction and LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides from Symphytum officinale
-
Sample Preparation:
-
Air-dry and grind the plant material (e.g., roots or leaves of Symphytum officinale) to a fine powder.
-
Accurately weigh approximately 1 gram of the powdered material into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in methanol (B129727)/water 80:20 v/v).
-
Vortex the mixture for 1 minute.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., a cation-exchange cartridge) with methanol followed by the extraction solvent.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with methanol to remove interfering compounds.
-
Elute the pyrrolizidine alkaloids and their N-oxides with a suitable eluent (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B over a run time of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target PAs should be determined using a standard or from literature.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
Biological Activity and Signaling Pathways
The biological activity of this compound is not extensively studied as an individual compound. The primary focus has been on its role as a precursor to the more toxic tertiary pyrrolizidine alkaloid, 9-angeloylretronecine.
Toxicity: Pyrrolizidine alkaloid N-oxides are generally considered to be significantly less toxic than their corresponding tertiary alkaloids. This is because the N-oxide group prevents the metabolic activation in the liver that leads to the formation of reactive pyrrolic esters, which are responsible for hepatotoxicity. However, PA N-oxides can be reduced back to the parent alkaloids by gut microflora, thus contributing to the overall toxicity upon ingestion.
Anti-inflammatory and Other Activities: Some studies suggest that certain pyrrolizidine alkaloids may possess anti-inflammatory properties. It is plausible that this compound could exhibit some biological activity, potentially through the modulation of inflammatory pathways such as the NF-κB signaling cascade. However, dedicated studies are required to confirm this and to determine the specific mechanisms of action.
Visualizations
Caption: Workflow for the isolation, characterization, and biological evaluation of this compound.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway by this compound.
Conclusion
This compound is a constituent of several medicinal and potentially toxic plants. While its chemistry is understood within the broader context of pyrrolizidine alkaloids, specific research on its individual biological activities and toxicological profile is still lacking. The primary concern remains its potential conversion to the hepatotoxic parent alkaloid. Future research should focus on the isolation of pure this compound to enable detailed in vitro and in vivo studies. This would provide a clearer understanding of its pharmacokinetic properties, potential therapeutic effects, and its precise contribution to the overall toxicity of PA-containing plants. Such data is crucial for the safety assessment of herbal products and for the potential discovery of novel bioactive compounds.
References
An In-depth Technical Guide on the Physicochemical Properties of 9-Angeloylretronecine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores. Their N-oxides are often the form in which they are stored in plant tissues. A thorough understanding of the physicochemical properties of these compounds is crucial for research in toxicology, pharmacology, and drug development, as these properties govern their absorption, distribution, metabolism, excretion (ADME), and overall biological activity. This guide provides a summary of computed physicochemical data for this compound and details the standard experimental protocols for determining these properties.
Core Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, also known as 9-Angelylplatynecine N-oxide.[1]
| Property | Value | Source |
| Molecular Formula | C13H21NO4 | PubChem[1] |
| Molecular Weight | 255.31 g/mol | PubChem[1] |
| Exact Mass | 255.14705815 Da | PubChem[1] |
| Monoisotopic Mass | 255.14705815 Da | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 64.6 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| IUPAC Name | [(1S,7R,8R)-7-hydroxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | PubChem[1] |
| SMILES | C/C=C(/C)\C(=O)OC[C@H]1CC[N+]2([C@H]1--INVALID-LINK--O)[O-] | PubChem[1] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of key physicochemical properties of pyrrolizidine alkaloids like this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[2]
Methodology: Capillary Melting Point Method [2][3][4][5][6]
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[2] If the sample is coarse, it should be crushed into a fine powder using a mortar and pestle.[2]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The open end of the tube is jabbed into the powder. The tube is then inverted and tapped gently to allow the solid to fall to the closed end. This process is repeated until the packed sample height is 2-3 mm.[6]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. The apparatus is heated at a medium rate to approximately 20°C below the expected melting point.[6]
-
Measurement: The heating rate is then slowed to about 1-2°C per minute. The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[6]
-
Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter that influences the bioavailability of a compound. The equilibrium solubility is determined by the shake-flask method.[7]
Methodology: Shake-Flask Method [7]
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer solutions at different pH values) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.
-
Analysis: A known volume of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9][10][11]
Methodology: KBr Pellet Method [12]
-
Sample Preparation: A small amount of the dried sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder.
-
Pellet Formation: The powdered mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent disc.[12]
-
Spectral Acquisition: The KBr disc is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, characteristic peaks would be expected for O-H (hydroxyl), C=O (ester), C=C (alkene), C-O, and N-O (N-oxide) stretching and bending vibrations.[9]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure elucidation.[13][14][15]
Methodology: 1D and 2D NMR
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed, including:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (with DEPT): Shows the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is used to piece together the molecular structure.[15]
-
-
Structure Elucidation: The combined data from these experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular structure.[16]
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[17][18][19][20][21]
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Introduction: A solution of the sample is injected into a liquid chromatograph (LC) for separation from any impurities. The eluent from the LC is then introduced into the mass spectrometer.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used for alkaloids to produce the protonated molecule [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, which provides the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern is characteristic of the compound's structure. For pyrrolizidine alkaloid N-oxides, characteristic fragment ions can help in their identification.[17][18] For instance, fragment ions at m/z 111 and 172 are characteristic for monoester N-oxides.[18]
References
- 1. 9-Angelylplatynecine N-oxide | C13H21NO4 | CID 162625111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 9. biomedscidirect.com [biomedscidirect.com]
- 10. copbela.org [copbela.org]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 17. mjcce.org.mk [mjcce.org.mk]
- 18. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
An In-depth Technical Guide to 9-Angeloylretronecine N-oxide and its Parent Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine (B1209537) alkaloids (PAs) represent a large and diverse class of natural products with a wide spectrum of biological activities, ranging from therapeutic potential to significant toxicity. This technical guide provides a comprehensive overview of 9-angeloylretronecine (B12747383) and its corresponding N-oxide, two closely related retronecine-type pyrrolizidine alkaloids. The document details their chemical structures, physicochemical properties, and toxicological profiles, with a focus on the metabolic interconversion between the parent alkaloid and its N-oxide form. Experimental protocols for isolation and synthesis are outlined, and the known biological activities and underlying signaling pathways are discussed. All quantitative data are presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pyrrolizidine alkaloids for pharmaceutical or toxicological applications.
Introduction
Pyrrolizidine alkaloids (PAs) are a class of secondary metabolites produced by a wide variety of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are characterized by a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids.[1] The structural diversity of PAs, arising from variations in the necine base and the necic acids, contributes to their wide range of biological effects.
9-Angeloylretronecine is a monocyclic pyrrolizidine alkaloid of the retronecine (B1221780) type. Its corresponding N-oxide, 9-angeloylretronecine N-oxide, is often found co-occurring in plants and is a significant metabolite.[3] The toxicity of many PAs is a major concern, as they are known to be hepatotoxic, carcinogenic, and genotoxic.[4][5] This toxicity is often linked to the metabolic activation of the parent alkaloid in the liver. The N-oxide form is generally considered a detoxification product; however, it can be reduced back to the parent alkaloid in the body, particularly by the gut microbiota and liver enzymes, thereby acting as a masked form of the toxic parent compound.[3][4][6]
This technical guide aims to provide a detailed examination of 9-angeloylretronecine and its N-oxide, covering their chemical properties, biological activities, and the critical aspect of their metabolic relationship.
Chemical Structure and Physicochemical Properties
The foundational structure of these compounds is the retronecine base. 9-Angeloylretronecine is formed by the esterification of the primary hydroxyl group at the C9 position of retronecine with angelic acid. The N-oxide is formed by the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring.
Chemical Structures
Physicochemical Data
| Property | 9-Angeloylretronecine | This compound |
| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₄ |
| Molecular Weight | 237.29 g/mol | 253.29 g/mol |
| CAS Number | 54954-79-9 | 27773-86-0 |
| Appearance | Solid (form may vary) | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, and DMSO. | Soluble in similar organic solvents as the parent alkaloid. |
Biological Activity and Toxicology
The biological activity of 9-angeloylretronecine and its N-oxide is intrinsically linked to their metabolism. The parent alkaloid is known to be toxic, while the N-oxide is considered less toxic but can be converted back to the toxic form.
Quantitative Toxicological Data
Cytotoxicity
While specific studies on the cytotoxicity of 9-angeloylretronecine are limited, related pyrrolizidine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of cytotoxicity is often attributed to the alkylating nature of the pyrrolic metabolites, which can damage DNA and other cellular macromolecules.
Metabolism and Signaling Pathways
The metabolism of this compound is a critical factor in its overall toxicological profile. The N-oxide can be reduced to the parent alkaloid, 9-angeloylretronecine, which can then undergo metabolic activation to form highly reactive pyrrolic esters.
Metabolic Pathway
The reduction of the N-oxide to the tertiary amine parent alkaloid is a key step and has been demonstrated to be carried out by both intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[3][6] Once formed, 9-angeloylretronecine can be dehydrogenated by hepatic CYPs to form a highly reactive dehydropyrrolizidine alkaloid (a pyrrolic ester). This electrophilic metabolite can then alkylate cellular nucleophiles such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]
Signaling Pathways
The specific signaling pathways affected by 9-angeloylretronecine and its N-oxide have not been extensively characterized. However, the genotoxic and cytotoxic effects of their metabolites suggest interference with key cellular processes such as DNA replication, cell cycle control, and apoptosis. The formation of DNA adducts can trigger DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis if the damage is irreparable. Chronic exposure and persistent cellular damage can contribute to the initiation of carcinogenesis.
Experimental Protocols
Bio-guided Isolation of 9-Angeloylretronecine
This protocol describes a general method for the bio-guided isolation of pyrrolizidine alkaloids from plant material, which can be adapted for 9-angeloylretronecine from sources like plants of the Boraginaceae family.[2]
Methodology:
-
Plant Material Collection and Preparation: Collect the desired plant material (e.g., roots, aerial parts) and dry it at room temperature in a well-ventilated area. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol containing a small amount of acid (e.g., 1% tartaric acid) to facilitate the extraction of the alkaloids in their salt form. Perform the extraction multiple times to ensure maximum yield.
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in an acidic aqueous solution (e.g., 0.5 M H₂SO₄). Wash the acidic solution with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds. Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10. Extract the free alkaloids into an organic solvent (e.g., chloroform or dichloromethane).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
Chromatographic Fractionation: Subject the crude alkaloid fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the components.
-
Bio-guided Fraction Selection: Test the obtained fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
-
Purification of Active Fractions: Pool the active fractions and subject them to further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: Confirm the identity and purity of the isolated 9-angeloylretronecine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of this compound
This protocol outlines a general method for the N-oxidation of pyrrolizidine alkaloids, which can be applied to synthesize this compound from its parent alkaloid.[6]
Methodology:
-
Dissolution of Parent Alkaloid: Dissolve 9-angeloylretronecine in a suitable organic solvent, such as methanol or dichloromethane, in a round-bottom flask.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the stirred solution. The molar ratio of the oxidizing agent to the alkaloid should be slightly in excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia). The N-oxide product will have a lower Rf value than the parent alkaloid.
-
Work-up: Once the reaction is complete, decompose the excess oxidizing agent. If H₂O₂ was used, a small amount of platinum(IV) oxide or manganese dioxide can be added to catalyze its decomposition. If m-CPBA was used, the reaction mixture can be washed with a solution of sodium bisulfite.
-
Purification: After the work-up, the N-oxide can be purified from the reaction mixture. This can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques (NMR, MS) and by comparing the data with literature values if available.
Conclusion
9-Angeloylretronecine and its N-oxide are important examples of pyrrolizidine alkaloids with significant toxicological implications. The metabolic conversion of the relatively less toxic N-oxide to the highly toxic parent alkaloid underscores the importance of considering the complete metabolic fate of such compounds in any toxicological or pharmaceutical evaluation. This technical guide has provided a consolidated resource on the chemistry, metabolism, and experimental approaches related to these compounds. Further research is warranted to fully elucidate the specific signaling pathways affected by these alkaloids and to obtain more comprehensive quantitative data on their biological activities. Such information will be crucial for accurate risk assessment and for exploring any potential therapeutic applications of modified, non-toxic derivatives.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Conversion of 9-Angeloylretronecine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Angeloylretronecine (B12747383) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, is a naturally occurring compound found in various plant species. While often considered less toxic than its parent pyrrolizidine alkaloid, 9-angeloylretronecine, its in vivo conversion back to the parent compound is a critical activation step that precedes significant hepatotoxicity. This technical guide provides a comprehensive overview of the in vivo metabolic conversion of 9-Angeloylretronecine N-oxide, detailing the metabolic pathways, key enzymatic players, and the subsequent toxicological implications. The document summarizes available quantitative data, provides detailed experimental protocols for studying this conversion, and visualizes the core processes through logical and metabolic pathway diagrams. Understanding this bioactivation process is crucial for the risk assessment of PA N-oxide-containing herbal products and for the development of potential therapeutic interventions.
Metabolic Conversion and Toxicological Activation
The toxicity of this compound is intrinsically linked to its metabolic reduction to 9-angeloylretronecine. This retro-conversion is a pivotal event, as the parent PA is the substrate for subsequent metabolic activation to highly reactive pyrrolic metabolites, namely dehydroretronecine. These electrophilic metabolites readily form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3]
The in vivo reduction of this compound is a two-step process involving both the gut microbiota and hepatic enzymes:
-
Intestinal Reduction: The initial and significant reduction of the N-oxide to the parent PA is mediated by the anaerobic bacteria of the gut microbiota.[1][2]
-
Hepatic Reduction: Following absorption, further reduction can occur in the liver, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6.[1][2]
Once 9-angeloylretronecine is formed, it undergoes metabolic activation in the liver, also mediated by CYP enzymes, to produce the toxic dehydropyrrolizidine alkaloid (DHPA) esters. These reactive intermediates are the ultimate toxicants responsible for the observed liver injury.[4]
Quantitative Data
While specific quantitative data for the in vivo conversion of this compound is limited in publicly available literature, studies on structurally similar retronecine-type PA N-oxides provide valuable insights. The following tables summarize relevant data from studies on riddelliine N-oxide and senecionine (B1681732), which serve as important surrogates.
Table 1: Plasma Pharmacokinetic Parameters of Riddelliine and its N-oxide in Rats
| Parameter | Riddelliine (from Riddelliine N-oxide administration) | Riddelliine N-oxide |
| Cmax (ng/mL) | 18.5 ± 3.2 | 125.6 ± 21.8 |
| Tmax (h) | 4.0 | 1.0 |
| AUC (0-t) (ng·h/mL) | 102.3 ± 15.7 | 456.9 ± 78.3 |
Data extracted from a study on the plasma concentration-time profile in rats after a single oral administration of 20 mg/kg riddelliine N-oxide.[1] This data illustrates the in vivo reduction of the N-oxide to the parent PA.
Table 2: In Vitro Kinetic Parameters for the Formation of 7-Glutathione-Dehydrosenecionine (7-GS-DHP) from Senecionine in Rat Liver S9 Fractions
| Parameter | Value |
| Vmax (nmol/min/mg protein) | Not determined (first-order kinetics observed) |
| Km (µM) | Not applicable |
| kcat (in vitro) (mL/min/mg S9 protein) | 0.0023 |
| kcat (scaled to in vivo) (L/h) | 0.1677 |
Data from in vitro incubations of senecionine with rat liver S9 fractions.[5] This demonstrates the downstream metabolic activation of a parent PA, a process that follows the in vivo reduction of its N-oxide.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the in vivo conversion of this compound.
In Vivo Study in Rats
Objective: To determine the pharmacokinetic profiles of this compound and its metabolite, 9-angeloylretronecine, in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (analytical standard)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to the rats. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis: Analyze the samples for the concentrations of this compound and 9-angeloylretronecine using a validated UPLC-MS/MS method.
In Vitro Metabolism with Rat Intestinal Microbiota
Objective: To investigate the reduction of this compound by the gut microbiota.
Materials:
-
Fresh fecal samples from rats
-
Anaerobic incubation medium (e.g., Gifu anaerobic medium)
-
This compound
-
Anaerobic chamber or gas pack system
-
Incubator
-
UPLC-MS/MS system
Procedure:
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from rats.
-
Under anaerobic conditions, homogenize the feces in anaerobic incubation medium to a final concentration of 10% (w/v).
-
-
Incubation:
-
Add this compound to the fecal slurry to a final concentration of, for example, 50 µM.
-
Incubate the mixture anaerobically at 37 °C.
-
Collect aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
To each aliquot, add an equal volume of ice-cold acetonitrile to stop the reaction and precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Analyze the supernatant by UPLC-MS/MS for the presence of 9-angeloylretronecine.
-
In Vitro Metabolism with Rat Liver Microsomes
Objective: To assess the hepatic reduction of this compound.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
Incubator
-
UPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding this compound to a final concentration of, for example, 10 µM.
-
Incubation: Incubate at 37 °C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing:
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Analyze the supernatant by UPLC-MS/MS for the formation of 9-angeloylretronecine.
-
Visualizations
Metabolic Pathway
Experimental Workflow for In Vivo Study
Logical Relationship of Toxicity
Conclusion
The in vivo conversion of this compound to its parent alkaloid is a critical determinant of its toxicity. This process, driven by both the gut microbiota and hepatic enzymes, initiates a cascade of metabolic events leading to the formation of highly reactive pyrrolic metabolites that cause severe liver damage. The information and protocols provided in this technical guide offer a framework for researchers and drug development professionals to investigate this bioactivation pathway, assess the risks associated with PA N-oxide exposure, and explore potential strategies to mitigate their harmful effects. Further research focusing on the specific toxicokinetics and metabolism of this compound is warranted to refine risk assessments and ensure the safety of herbal products.
References
- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic activation of pyrrolizidine alkaloids by human, rat and avocado microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Hidden Threat: A Technical Guide to the Hepatotoxicity of Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) are naturally occurring compounds found in numerous plant species that can contaminate the global food supply, including herbal remedies, teas, and honey. Historically considered less toxic than their parent pyrrolizidine alkaloids (PAs), a growing body of evidence demonstrates that PANOs pose a significant and often overlooked threat to liver health. This technical guide provides an in-depth examination of the mechanisms underlying PANO-induced hepatotoxicity, focusing on their metabolic activation, the formation of toxic pyrrolic esters, and the subsequent cellular damage. Detailed experimental protocols for assessing PANO toxicity and quantitative data from in vitro and in vivo studies are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Pyrrolizidine alkaloids are a large class of phytotoxins, with over 660 PAs and their corresponding N-oxides identified in more than 6,000 plant species[1]. While the hepatotoxicity of 1,2-unsaturated PAs is well-established, the toxic potential of PANOs has been a subject of ongoing investigation. It is now understood that PANOs can be converted in the body to their corresponding toxic PAs, thereby acting as pro-toxins[2][3]. This biotransformation is a critical initiating event in the cascade of cellular damage that can lead to severe liver injury, including hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and even liver cancer[4]. Understanding the intricate mechanisms of PANO hepatotoxicity is paramount for accurate risk assessment and the development of potential therapeutic interventions.
The Core Mechanism: A Two-Step Activation
The hepatotoxicity of PANOs is not a direct effect of the N-oxide functional group but rather a consequence of a two-step metabolic activation process that converts them into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).
Step 1: Reductive Biotransformation of PANOs to PAs
The initial and rate-limiting step in PANO-induced hepatotoxicity is the reduction of the N-oxide back to the tertiary amine, forming the corresponding PA[2][3]. This reductive process is primarily mediated by two key players:
-
Intestinal Microbiota: The anaerobic environment of the gut provides an ideal setting for microbial reductases to efficiently convert ingested PANOs into their more lipophilic PA counterparts[2][3]. This highlights the significant role of the gut microbiome in modulating the toxicity of these compounds.
-
Hepatic Cytochrome P450 Enzymes: Following absorption, PANOs that reach the liver can also be reduced by specific cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP2D6, under anaerobic conditions[2][3].
Step 2: Oxidative Bioactivation of PAs to Pyrrolic Esters
Once formed, the PAs undergo oxidative metabolism in the liver, catalyzed predominantly by CYP3A4, to generate highly electrophilic and toxic pyrrolic esters (DHPAs)[4][5]. These reactive metabolites are the ultimate culprits in PANO-induced liver damage.
Molecular Mechanisms of Hepatotoxicity
The highly reactive nature of DHPAs allows them to readily form covalent bonds with cellular macromolecules, leading to widespread cellular dysfunction and triggering a cascade of events culminating in hepatocyte death.
Formation of Pyrrole-Macromolecule Adducts
The primary mechanism of DHPA-induced toxicity is the formation of adducts with cellular proteins and DNA[1].
-
Pyrrole-Protein Adducts: DHPAs react with nucleophilic amino acid residues in proteins, leading to the formation of pyrrole-protein adducts[6][7]. These adducts can disrupt protein structure and function, leading to enzyme inactivation and cellular stress[8]. The quantification of these adducts in blood and liver tissue serves as a valuable biomarker for PA exposure and associated liver injury[5][9][10].
-
Pyrrole-DNA Adducts: The electrophilic pyrrolic ring can also attack nucleophilic sites on DNA bases, forming pyrrole-DNA adducts[9]. These adducts can lead to mutations, chromosomal damage, and the initiation of carcinogenesis[4].
Cellular Signaling Pathways to Cell Death
The formation of macromolecular adducts and the resulting cellular stress activate downstream signaling pathways that ultimately lead to hepatocyte apoptosis and necrosis.
PAs have been shown to induce the overproduction of reactive oxygen species (ROS), leading to a state of oxidative stress[11][12]. This can be a consequence of mitochondrial dysfunction and the depletion of cellular antioxidants, such as glutathione (B108866) (GSH)[12][13]. Excessive ROS can damage lipids, proteins, and DNA, further contributing to cellular injury.
Mitochondria are key targets in PANO-induced hepatotoxicity[14][15][16][17][18]. The formation of pyrrole-protein adducts with mitochondrial proteins, such as ATP synthase, can impair mitochondrial function, leading to a decrease in ATP production and a loss of mitochondrial membrane potential[8]. This mitochondrial damage is a critical event that can trigger the intrinsic pathway of apoptosis[11][14][16].
Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by PAs[2].
-
Intrinsic Pathway: Mitochondrial dysfunction leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis[2][11].
-
Extrinsic Pathway: PAs can also trigger the extrinsic pathway by promoting the interaction of death ligands (e.g., TNF-α, FasL) with their corresponding receptors on the hepatocyte surface, leading to the activation of caspase-8 and subsequent executioner caspases[2].
Data Presentation: Quantitative Analysis of Hepatotoxicity
The following tables summarize quantitative data on the in vitro cytotoxicity of various PANOs and their corresponding PAs.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-Oxides in Liver-Derived Cell Lines
| Pyrrolizidine Alkaloid | Cell Line | Assay | Incubation Time (h) | IC50/IC20 Value (µM) | Reference |
| Intermedine | Primary Mouse Hepatocytes | CCK-8 | 24 | 165.13 | [2] |
| Intermedine N-oxide | HepD | CCK-8 | 24 | 257.98 | [2] |
| Intermedine | HepD | CCK-8 | 24 | 239.39 | [2] |
| Intermedine | H22 | CCK-8 | 24 | 161.82 | [2] |
| Intermedine | HepG2 | CCK-8 | 24 | 189.11 | [2] |
| Retrorsine (B1680556) | HepG2 | MTT | - | IC20: 270 ± 70 | [19] |
| Clivorine | HepG2 | MTT | - | IC20: 13 ± 4 | [19] |
| Platyphylline | HepG2 | MTT | - | IC20: 850 ± 110 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the hepatotoxicity of PANOs.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a PANO on a liver cell line (e.g., HepG2) by measuring mitochondrial metabolic activity.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolizidine alkaloid N-oxide (PANO) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[19].
-
Compound Treatment: Prepare serial dilutions of the PANO in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted PANO solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells)[19].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[19].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C[19].
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes[19].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[19].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
In Vivo Hepatotoxicity Assessment in Rodents
Objective: To evaluate the hepatotoxic potential of a PANO in a rodent model (e.g., mice or rats) by analyzing serum biochemical markers and liver histopathology.
Materials:
-
Male ICR mice (or other suitable rodent strain)
-
Pyrrolizidine alkaloid N-oxide (PANO)
-
Vehicle (e.g., water)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Animal Acclimatization and Grouping: Acclimate animals for at least one week before the experiment. Randomly divide animals into treatment and control groups (n=4-6 per group)[9].
-
Dosing: Administer the PANO orally at various doses to the treatment groups. The control group receives the vehicle only. A typical single dose for a toxic PA like retrorsine in mice can range from 10 to 60 mg/kg body weight[9].
-
Sample Collection: At predetermined time points (e.g., 24 hours after a single dose), anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately collect the liver[9].
-
Serum Biochemistry: Centrifuge the blood to separate the serum. Analyze the serum for liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin[13].
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with H&E. Examine the liver sections under a microscope for pathological changes such as necrosis, inflammation, and sinusoidal obstruction[13][20].
Quantification of Pyrrole-Protein Adducts
Objective: To quantify the level of pyrrole-protein adducts in liver tissue as a biomarker of PA exposure and metabolic activation.
Materials:
-
Liver tissue samples
-
Acetonitrile
-
Acidified ethanolic silver nitrate (B79036) solution
-
Ehrlich's reagent
-
UPLC-MS/MS system
Procedure:
-
Protein Precipitation: Homogenize a known weight of liver tissue (e.g., 50 mg) in acetone and centrifuge to precipitate the proteins[9].
-
Pyrrole (B145914) Release and Derivatization: React the protein pellet with acidified ethanolic silver nitrate to release the pyrrolic moiety. The released pyrrole is then derivatized with Ehrlich's reagent to form a stable chromophore[5][7].
-
UPLC-MS/MS Analysis: Analyze the derivatized sample using a UPLC-MS/MS system to quantify the amount of the pyrrole derivative. A standard curve is generated using a known amount of a pyrrole standard[7][9].
Visualizing the Toxic Cascade: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Metabolic Activation of Pyrrolizidine Alkaloid N-Oxides.
References
- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induce" by J. Ma, Q. Xia et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fasting augments pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity due to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Angeloylretronecine N-oxide Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of natural compounds, some of which are known for their hepatotoxicity. Their N-oxides are often considered less toxic detoxification products. However, under certain conditions, these N-oxides can be reduced back to the toxic tertiary alkaloids in vivo. Therefore, the availability of pure analytical standards for both PAs and their N-oxides is crucial for toxicological studies, metabolic research, and quality control in herbal medicine and food safety.
This document provides a detailed protocol for the synthesis of the 9-angeloylretronecine (B12747383) N-oxide standard. The synthesis is a two-step process involving the esterification of retronecine (B1221780) with angelic acid to form 9-angeloylretronecine, followed by its N-oxidation.
Experimental Protocols
Part 1: Synthesis of 9-Angeloylretronecine
This part of the protocol focuses on the esterification of retronecine with angelic acid.
Materials:
-
Retronecine
-
Angelic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve retronecine (1 equivalent) and angelic acid (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 9-angeloylretronecine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 9-Angeloylretronecine N-oxide
This section details the N-oxidation of the previously synthesized 9-angeloylretronecine.
Materials:
-
9-Angeloylretronecine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methanol (B129727)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (if using m-CPBA)
-
Manganese dioxide (MnO₂) (if using H₂O₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., column chromatography or crystallization)
Procedure (using m-CPBA):
-
Dissolve 9-angeloylretronecine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by a suitable method such as column chromatography or crystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.
Procedure (using Hydrogen Peroxide):
-
Dissolve 9-angeloylretronecine (1 equivalent) in methanol in a round-bottom flask.
-
Add 30% hydrogen peroxide (excess, e.g., 3-5 equivalents).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide until oxygen evolution ceases.
-
Filter the mixture to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in the m-CPBA method.
-
Characterize the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Esterification | DCC, DMAP | Dichloromethane | 0 to RT | 12-18 | 60-80 |
| 2 | N-oxidation | m-CPBA | Dichloromethane | 0 | 1-3 | 85-95 |
| 2 | N-oxidation | H₂O₂ | Methanol | RT | 24-48 | 80-90 |
Table 2: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | Shifts for protons adjacent to the N-oxide and the ester group will be deshielded compared to the parent alkaloid. |
| ¹³C NMR | Carbons bonded to the N-oxide will show a downfield shift. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ |
| Melting Point | To be determined experimentally. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Chemical Transformation Pathway
Caption: Chemical transformation from retronecine to its N-oxide.
Protocol for the Extraction of 9-Angeloylretronecine N-oxide from Plant Materials
Application Note: AN-001 For Research Use Only
Introduction
9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of natural compounds found in numerous plant species, particularly within the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potential biological activities. This document provides a detailed protocol for the extraction of this compound from plant materials for research purposes. The described methods are based on established procedures for the extraction of pyrrolizidine alkaloid N-oxides.
Pyrrolizidine alkaloid N-oxides are polar, salt-like compounds that are highly soluble in water and less soluble in non-polar organic solvents.[2] The extraction strategy, therefore, employs polar solvents, often with acidic modifiers, to efficiently isolate these compounds from the plant matrix. Subsequent purification steps are necessary to remove interfering substances such as chlorophyll (B73375) and lipids before analysis.
Principle
This protocol outlines a solid-liquid extraction of this compound from dried and powdered plant material using an acidified polar solvent. This is followed by a purification step using solid-phase extraction (SPE) to isolate the N-oxide from other plant constituents. Quantification is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Materials and Reagents
-
Dried plant material (e.g., from Senecio species)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (96%)
-
Formic acid (≥98%)
-
Deionized water
-
Dichloromethane (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)
-
0.22 µm syringe filters (hydrophilic PTFE)
-
Standard of this compound (if available for quantification)
Equipment
-
Grinder or mill
-
Analytical balance
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
SPE manifold
-
pH meter
-
HPLC-MS/MS system
Experimental Protocols
Sample Preparation
-
Dry the plant material at 40°C until a constant weight is achieved.
-
Grind the dried plant material to a fine powder (e.g., <0.5 mm particle size).
-
Store the powdered material in a cool, dry, and dark place until extraction.
Extraction of this compound
This protocol describes a conventional solvent extraction method. Alternative methods such as Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE) can also be employed for higher efficiency.[3][4]
-
Weigh 1.0 ± 0.1 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent consisting of 2% formic acid in water.[5]
-
Shake the mixture vigorously for 15 minutes.[5]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 30°C.[5]
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Pool the supernatants from all three extractions.
Purification by Solid-Phase Extraction (SPE)
-
Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the pooled supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove neutral and acidic impurities.
-
Wash the cartridge with 5 mL of methanol to remove further impurities.
-
Elute the pyrrolizidine alkaloid N-oxides with 10 mL of a mixture of methanol and ammonia solution (e.g., 95:5 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Quantification by UHPLC-MS/MS
Analysis and quantification of this compound are typically performed using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable.[5]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and methanol containing 0.1% formic acid (Solvent B) is commonly used.[5]
-
Gradient Program: A typical gradient could be: 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; and 15–16 min, 5% B.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 3 µL.[5]
-
Column Temperature: 40°C.[5]
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined using a standard or from literature data.
Data Presentation
The efficiency of extraction methods can vary depending on the plant matrix and the specific parameters used. The following table summarizes quantitative data from studies on the extraction of pyrrolizidine alkaloids.
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Recovery | Reference |
| Pressurized Liquid Extraction (PLE) | Jacobaea vulgaris | Water with 1% formic acid | Temperature: 100°C | Up to 174.4% recovery compared to a reference method | [4] |
| Pressurized Liquid Extraction (PLE) | Symphytum officinale | Water with 1% ammonia | Temperature: 125°C | Up to 288.7% recovery compared to a reference method | [4] |
| Pressurized Liquid Extraction (PLE) | Senecio brasiliensis (leaf) | Ethanol | Temperature and pressure varied | Maximum yield of 18.63% | [3] |
| Ultrasound-Assisted Extraction (UAE) | Senecio brasiliensis (leaf) | Ethanol | Temperature varied | Maximum yield of 11.82% | [3] |
| Solid-Phase Extraction (SPE) | Various plant samples | Methanol-ammonia mixture for elution | Strong Cation Exchange (SCX) columns | Recoveries of 80–100% for PAs and their N-oxides | [6] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from plant material.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols for the Purification of 9-Angeloylretronecine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 9-Angeloylretronecine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), from plant extracts or other crude mixtures. The protocols focus on a multi-step strategy involving initial cleanup by solid-phase extraction followed by high-resolution preparative chromatography.
Introduction
This compound is a naturally occurring retronecine-type pyrrolizidine alkaloid N-oxide. Like other PANOs, it is a polar, non-volatile compound. The purification of this class of compounds is essential for toxicological studies, the development of analytical standards, and for use in drug development programs. The primary challenge in the purification of PANOs is their separation from a complex mixture of structurally similar alkaloids and their parent tertiary amines.
The recommended purification strategy involves an initial enrichment and partial purification of the total alkaloid N-oxide fraction using strong cation exchange solid-phase extraction (SPE-SCX). This is followed by high-resolution purification of the target compound using preparative high-performance liquid chromatography (Prep-HPLC) or, for larger quantities, high-speed counter-current chromatography (CCC).
Data Presentation: Purification Techniques for Pyrrolizidine Alkaloid N-Oxides
The following table summarizes quantitative data for the purification of PANOs and related compounds. Due to the limited availability of specific data for this compound, data for analogous compounds and techniques are presented to provide expected performance metrics.
| Purification Technique | Target Compound(s) | Sample Loading | Stationary/Mobile Phase | Purity Achieved | Recovery/Yield | Reference |
| Solid-Phase Extraction (SPE-SCX) | Pyrrolizidine Alkaloids and N-Oxides | Varies based on cartridge capacity | Stationary Phase: Strong Cation Exchange ResinElution: 2.5-5% Ammonia (B1221849) in Methanol (B129727) | N/A (Enrichment Step) | >80% | [1][2] |
| Preparative HPLC (Prep-HPLC) | General Pyrrolizidine Alkaloid N-Oxides | 10-100s of mg (estimated) | Stationary Phase: C18 or C12, 5-10 µmMobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient) | >95% (typical) | 60-90% (estimated) | [3][4] |
| High-Speed Counter-Current Chromatography (CCC) | Pyrrolizidine Alkaloid Mixture | Up to 800 mg | Solvent System: Chloroform mobile phase and 0.2 M potassium phosphate (B84403) buffer stationary phase | High resolution separation of individual alkaloids | Not specified | [5] |
Experimental Protocols
Protocol 1: Initial Sample Preparation and Extraction
This protocol describes the initial extraction of total alkaloids from plant material.
-
Homogenization: Dry the plant material at 40-50°C and grind to a fine powder.
-
Extraction:
-
Suspend the powdered plant material in methanol (e.g., 10 g in 100 mL).
-
Extract using a Soxhlet apparatus for 6-8 hours or by sonication at room temperature for 3 x 30 minutes.
-
Filter the extract and combine the methanolic fractions.
-
-
Solvent Evaporation: Evaporate the methanol under reduced pressure at a temperature not exceeding 40°C to prevent degradation of the alkaloids.[6]
-
Acidification: Dissolve the dried extract in a 0.05 M sulfuric acid solution.
Protocol 2: Enrichment by Strong Cation Exchange Solid-Phase Extraction (SPE-SCX)
This protocol is for the selective isolation of PAs and PANOs from the acidified crude extract.
-
Cartridge Conditioning:
-
Condition a strong cation exchange (SPE-SCX) cartridge by passing 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 0.05 M sulfuric acid.
-
-
Sample Loading:
-
Load the acidified crude extract from Protocol 1 onto the conditioned SPE-SCX cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of 0.05 M sulfuric acid, followed by 10 mL of water to remove neutral and acidic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the PAs and PANOs from the cartridge with two aliquots of 5 mL of 2.5% ammonia in methanol.
-
-
Drying:
-
Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a minimal volume of the initial mobile phase for preparative HPLC (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Protocol 3: High-Resolution Purification by Preparative HPLC
This protocol outlines a general method for the purification of this compound from the enriched fraction obtained from Protocol 2. Method optimization will be required based on the specific crude extract composition.
-
Instrumentation and Column:
-
A preparative HPLC system equipped with a UV detector (monitoring at 220 nm) and a fraction collector.
-
Column: A reversed-phase C18 or C12 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 15-25 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 60% B.
-
40-45 min: 60% B.
-
45-50 min: Return to 5% B.
-
-
Injection Volume: Varies based on sample concentration and column capacity. Start with a small injection to optimize separation before scaling up.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure compound.
-
Evaporate the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical HPLC-UV and LC-MS.
-
Mandatory Visualizations
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. bfr.bund.de [bfr.bund.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Application Note: Quantification of 9-Angeloylretronecine N-oxide using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-Angeloylretronecine N-oxide in complex matrices. Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides are toxic contaminants found in various botanicals and food products, necessitating reliable analytical methods for their detection and quantification. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, scientists, and professionals in drug development and food safety.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide.[1] Their presence in the food chain, through contaminated crops, herbal medicines, and honey, poses a significant health risk to humans due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] PAs exist in two forms: the free base and the N-oxide. While the N-oxides are generally less toxic, they can be converted back to the toxic free base form in the gut. Therefore, the quantification of both forms is crucial for a comprehensive risk assessment.
This compound is a specific PA N-oxide that can be found in various plant species. This application note presents a highly selective and sensitive LC-MS/MS method for its quantification, addressing the challenges of analyzing these compounds at trace levels in complex sample matrices. The method utilizes a solid-phase extraction (SPE) cleanup for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Internal Standard (IS), e.g., Heliotrine N-oxide
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sulfuric acid (0.05 M)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[4][5]
-
Syringe filters (0.22 µm)
Sample Preparation
A generic sample preparation protocol for a plant-based matrix is described below. This may need to be optimized for specific sample types.
-
Homogenization: Homogenize the sample to a fine powder or paste.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 325°C[6]
-
Nebulizing Gas Pressure: 50 psi[6]
-
Ion Spray Voltage: 3.5 kV[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Based on literature for similar compounds, the following MRM transitions for this compound can be proposed[6]:
-
Precursor Ion (m/z): 254
-
Product Ions (m/z): 238, 154, 138
Note: The optimal MRM transitions and collision energies should be determined by direct infusion of the analytical standard.
Data Presentation
The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes expected performance characteristics based on similar PA analyses.[2][5]
| Parameter | This compound |
| Linear Range | 0.1 - 100 µg/kg |
| Correlation Coefficient (r²) | >0.99 |
| LOD | 0.03 µg/kg |
| LOQ | 0.1 µg/kg |
| Precision (RSD%) | <15% |
| Accuracy (Recovery %) | 80-110% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the analyte, the analytical technique, and the desired outcome.
Caption: Logical flow from analyte to quantitative result.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in various sample matrices. The detailed sample preparation protocol and optimized instrumental parameters allow for accurate and precise measurements at low µg/kg levels, which is essential for food safety monitoring and toxicological research. This method can be readily implemented in analytical laboratories for routine analysis and can be adapted for the quantification of other pyrrolizidine alkaloids and their N-oxides.
References
Application Note: High-Resolution Mass Spectrometry of 9-Angeloylretronecine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of natural toxins produced by various plant species. Their N-oxides (PANOs) often coexist with the parent PAs and can be converted into their toxic tertiary PA counterparts in the gut and liver. 9-Angeloylretronecine N-oxide is a monoester PANO that requires sensitive and specific analytical methods for its detection and quantification due to its potential toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the analysis of this compound in complex matrices. This application note provides a detailed protocol for the determination of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from dried and homogenized plant material.
Materials:
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), 98-100%
-
Deionized water
-
Solid-phase extraction (SPE) cartridges: Strong Cation Exchange (SCX), 500 mg, 6 mL
-
Ammonia solution, 25%
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M sulfuric acid in methanol/water (1:1, v/v).
-
Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and evaporate the methanol using a rotary evaporator at 40°C.
-
Dilute the remaining aqueous extract with 20 mL of deionized water and filter through a 0.45 µm syringe filter.
-
SPE Cleanup:
-
Condition the SCX cartridge with 6 mL of methanol, followed by 6 mL of deionized water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol.
-
Elute the analytes with 10 mL of 5% ammoniated methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-80% B
-
15-18 min: 80% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Nitrogen): 800 L/hr
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Full Scan Range: m/z 50-500
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation
-
Targeted MS/MS: For quantification, monitor the precursor ion [M+H]⁺ of this compound (m/z 254.1392) and its characteristic fragment ions.
Data Presentation
High-Resolution Mass Spectrometry Data
| Compound | Formula | [M+H]⁺ Calculated (m/z) | [M+H]⁺ Observed (m/z) | Mass Error (ppm) |
| This compound | C₁₃H₁₉NO₄ | 254.1387 | User to input | User to input |
Characteristic MS/MS Fragments of this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 254.1392 | 238.1441 | Loss of O ([M+H]⁺ - 16) |
| 254.1392 | 154.0863 | Loss of Angelic acid ([M+H]⁺ - 100) |
| 254.1392 | 138.0913 | Loss of O and Angelic acid ([M+H]⁺ - 16 - 100) |
| 254.1392 | 111.0651 | Characteristic for monoester N-oxides[1] |
| 254.1392 | 172.0968 | Characteristic for monoester N-oxides |
Quantitative Performance (Representative Data for Monoester PANOs)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L |
| Recovery | 80 - 110% |
| Precision (RSD%) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Analytical methods for detecting 9-Angeloylretronecine N-oxide in honey
Application Note: Detection of 9-Angeloylretronecine N-oxide in Honey
ANALYTICAL METHODS FOR DETECTING this compound IN HONEY
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species.[1] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[1] PAs, particularly their N-oxide forms like this compound, are of significant concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[2] Regulatory bodies worldwide are increasingly monitoring PA levels in food to ensure consumer safety. This application note provides a detailed protocol for the extraction, clean-up, and quantification of PAs and their N-oxides, such as this compound, in honey using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method described is based on established protocols for multi-analyte PA detection in complex food matrices.[3][4]
Principle
The analytical procedure involves the extraction of PAs from a homogenized honey sample using an acidic solution. To determine the total PA content, a reduction step is included where PA N-oxides (PANOs) are converted to their corresponding free base PAs using zinc dust.[1] The extract is then purified using solid-phase extraction (SPE) with a strong cation exchange (SCX or MCX) cartridge to remove matrix interferences.[5] Following elution and concentration, the final extract is analyzed by UHPLC-MS/MS, which provides the high sensitivity and selectivity required for detecting trace levels of these contaminants.[6]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile, Methanol (B129727), Ethyl Acetate (B1210297) (LC-MS grade)
-
Acids: Sulfuric acid, Formic acid (analytical grade)
-
Bases: Ammonia (B1221849) solution (25%)
-
Reagents: Zinc dust, Triethylamine (B128534), Ammonium (B1175870) acetate
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Standards: Analytical standard of this compound and its corresponding free base, 9-Angeloylretronecine (if available). A mixed standard solution of relevant PAs is recommended for method development.[7]
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (e.g., 6 cc, 150 mg).
-
Filters: 0.2 µm PVDF syringe filters.[1]
-
Labware: 50 mL polypropylene (B1209903) centrifuge tubes, glass test tubes, volumetric flasks.
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of PA standards (e.g., 100 µg/mL) in methanol or acetonitrile.[7] Store at 4°C or -20°C.
-
Working Standard Mixture: Prepare an intermediate mixed standard solution (e.g., 1 µg/mL) by diluting the stock solutions in a suitable solvent.[7]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture. For honey analysis, it is crucial to prepare matrix-matched calibrants by spiking blank honey extract to compensate for matrix effects.[1] A typical calibration range is 0.5 to 20 µg/L.[3]
3. Sample Preparation: Extraction and Clean-up
This protocol is a comprehensive procedure for extracting both free PAs and their N-oxides.
-
Homogenization: Weigh 2 to 5 g of a well-mixed honey sample into a 50 mL centrifuge tube.[7]
-
Extraction: Add 20 mL of 0.05 M sulfuric acid to the tube.[1] Shake vigorously until the honey is completely dissolved.
-
Reduction of N-oxides: Add approximately 1 g of zinc dust to the solution to reduce the N-oxides to their free base forms.[1] Allow the reaction to proceed overnight, or for a validated shorter duration with agitation.[1]
-
Centrifugation: Centrifuge the sample at 4,000-5,000 g for 10 minutes.[1]
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3-9 mL of methanol, followed by 3-9 mL of 0.05 M sulfuric acid or ultrapure water.[1] Do not let the cartridge dry out.
-
Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 6-12 mL of water and 6-12 mL of methanol to remove polar and non-polar interferences.[1] Dry the cartridge under vacuum or nitrogen for 2-10 minutes.[1][7]
-
Elution: Elute the PAs from the cartridge using 5-12 mL of a freshly prepared elution solvent. Common elution solvents include 5% ammonia in methanol or a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (e.g., 8:1:1:0.1:0.1 v/v).[1][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[1][7] Reconstitute the residue in a known volume (e.g., 0.4 mL) of the initial mobile phase (e.g., 5% methanol in water).[1][7]
-
Filtration: Filter the reconstituted solution through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.[1]
4. UHPLC-MS/MS Analysis
The following are typical parameters and can be optimized for specific instruments.
-
UHPLC System: Agilent 1200 Series or Waters ACQUITY UPLC system.[1][3]
-
Analytical Column: A C18 reversed-phase column, such as an ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm).[3][4]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[3][4]
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient to separate the target analytes. For example, starting at 5% B, increasing to 95% B over 15 minutes, holding for 3 minutes, and re-equilibrating for 6 minutes.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions, cone voltages, and collision energies must be optimized for 9-Angeloylretronecine and other target PAs.
Data Presentation
The performance of analytical methods for PAs in honey is typically validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical quantitative data from validated methods for a range of PAs in honey, which would be representative for this compound analysis.
Table 1: Typical Method Performance Parameters for PA Analysis in Honey
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [9] |
| LOD (µg/kg) | 0.06 - 2.03 | [3][4] |
| LOQ (µg/kg) | 0.22 - 6.78 | [3][4] |
| Recovery (%) | 66.3 - 114.5 | [1][3] |
| Precision (RSD%) | 2.3 - 14.6 | [1] |
Note: LOD, LOQ, and recovery are highly compound- and matrix-dependent. These values represent the range observed across multiple PAs in validated studies. Specific validation for this compound is required.
Visualizations
Diagram 1: Experimental Workflow for PA Extraction from Honey
Caption: Workflow for the extraction and clean-up of PAs from honey.
Diagram 2: Overall Analytical Logic
Caption: Logical flow of the complete analytical method.
References
- 1. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of an UHPLC-MS/MS Method for the Determination of 32 Pyrrolizidine Alkaloids in Chinese Wild Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids in honey: comparison of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. longdom.org [longdom.org]
- 9. htslabs.com [htslabs.com]
Application Notes and Protocols for Testing 9-Angeloylretronecine N-oxide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of compounds found in numerous plant species. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is a significant concern for human and animal health. The N-oxide forms are generally considered less toxic than their parent alkaloids but can be converted back to the toxic tertiary alkaloids by metabolic processes. Therefore, evaluating the cytotoxic potential of this compound is a critical step in toxicological assessment and in the safety evaluation of herbal products or contaminated foodstuffs.
These application notes provide detailed protocols for in vitro cell culture assays to assess the cytotoxicity of this compound. The methodologies described are based on established techniques for evaluating the cytotoxicity of xenobiotics and are particularly relevant for PAs.
Disclaimer: As specific quantitative cytotoxicity data for this compound is not widely available in published literature, the data presented in these notes are derived from studies on other structurally related pyrrolizidine alkaloids. This information should serve as a reference to guide experimental design. Researchers are advised to determine the cytotoxic profile of this compound empirically for their specific cell line and experimental conditions.
Data Presentation: Cytotoxicity of Related Pyrrolizidine Alkaloids
The following tables summarize the cytotoxic effects of various pyrrolizidine alkaloids in different cell lines. This data provides a comparative baseline for designing dose-response studies for this compound.
Table 1: Cytotoxicity of Various Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Assay | Cell Line | IC50 (µM) | Exposure Time (h) |
| Monocrotaline | MTT | HepG2 | >1000 | 24 |
| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | 12 | Not Specified |
| Retrorsine | MTT | HepG2 | 270 ± 70 | 72 |
| Platyphylline | MTT | HepG2 | 850 ± 110 | 72 |
| Clivorine | MTT | HepG2 | 13 ± 4 | 72 |
Data sourced from studies on various pyrrolizidine alkaloids.[1]
Table 2: Anti-proliferative Effects of Pyrrolizidine Alkaloids in HepG2 Cells
| Pyrrolizidine Alkaloid | Assay | IC20 (mM) |
| Clivorine | BrdU | 0.066 ± 0.031 |
| Retrorsine | BrdU | 0.19 ± 0.03 |
| Platyphylline | BrdU | 1.01 ± 0.40 |
Data sourced from studies on various pyrrolizidine alkaloids.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Hepatocyte-derived cell line (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.[3]
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Hepatocyte-derived cell line
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent as the test compound.[2]
-
Negative Control (Spontaneous LDH release): Untreated cells.[2]
-
Positive Control (Maximum LDH release): Cells treated with lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[2]
-
Medium Background Control: Culture medium without cells.[2]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to that of the positive and negative controls.
Apoptosis and Necrosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[]
Materials:
-
Annexin V-FITC and PI apoptosis detection kit
-
This compound
-
Hepatocyte-derived cell line
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[1]
-
Data Interpretation:
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity
References
- 1. In vitro cytotoxicity of oxide nanoparticles: comparison to asbestos, silica, and the effect of particle solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide and Thioredoxin modulate the activity of caspase 9 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibits apoptosis downstream of cytochrome C release by nitrosylating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying 9-Angeloylretronecine N-oxide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant risk of hepatotoxicity to both humans and livestock.[1][2] Many of these plants contain not only the toxic tertiary PAs but also their corresponding N-oxides, which are often present in higher concentrations.[[“]][4] While initially considered non-toxic, it is now established that PA N-oxides can be converted into their toxic tertiary PA counterparts within the body, leading to severe liver injury.[[“]][4]
The toxicity of PAs, including 9-Angeloylretronecine which is derived from its N-oxide, is not direct. It requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[5] This process generates highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[5] These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts.[6][7][8] The formation of these pyrrole-protein adducts is a key event initiating cellular damage, leading to conditions such as hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[5][6]
This document provides detailed application notes and protocols for utilizing animal models to study the toxicity of 9-Angeloylretronecine N-oxide. Given the limited specific data on this compound, this guide incorporates data and methodologies from studies on closely related and structurally similar retronecine-type PA N-oxides, such as senecionine (B1681732) N-oxide and retrorsine, to provide a robust framework for investigation.
Metabolic Pathway and Toxicity Mechanism
The primary mechanism of PA N-oxide toxicity involves a two-step bioactivation process. First, the PA N-oxide is reduced to the tertiary PA. This reduction occurs in both the gastrointestinal tract, mediated by gut microbiota, and the liver.[4] Subsequently, the newly formed tertiary PA undergoes metabolic activation in the liver to produce toxic pyrrolic metabolites that cause hepatotoxicity.
Caption: Metabolic activation pathway of this compound.
Animal Models
Rodents, particularly rats and mice, are the most common animal models for studying PA and PA N-oxide hepatotoxicity.[7][9]
-
Mice: Strains like ICR and C57BL/6J are frequently used. Mice are suitable for investigating acute toxicity and the formation of pyrrole-protein and DNA adducts.[7]
-
Rats: Wistar and Sprague-Dawley strains are commonly employed for both acute toxicity and toxicokinetic studies. Rats have been instrumental in demonstrating the conversion of PA N-oxides to their parent PAs and subsequent adduct formation.[[“]]
The choice of model may depend on the specific research question, such as investigating dose-response relationships, toxicokinetics, or the efficacy of potential therapeutic interventions.
Data Presentation: Quantitative Toxicity Data
The following tables summarize quantitative data from studies on representative retronecine-type PAs and their N-oxides. This data provides a baseline for designing studies with this compound.
Table 1: In Vivo Hepatotoxicity Markers in Rodents Data is compiled from studies on various PAs and PA N-oxides to provide representative values.
| Compound | Animal Model | Dose | Time Point | Serum ALT Activity (U/L) | Reference |
| Monocrotaline | Rat (Sprague-Dawley) | 180 mg/kg (oral) | 24 h | ~150 ± 20 | [10] |
| Retrorsine | Mouse (ICR) | 40 mg/kg (oral) | 24 h | ~2500 ± 500 | [7] |
| Senecionine | Mouse | 170 µmol/kg/day (3 days) | 72 h | ~1500 | [11] |
| Senecionine N-oxide | Mouse | 170 µmol/kg/day (3 days) | 72 h | ~400 | [11] |
Table 2: Pyrrole-Protein Adduct Levels in Rodents Adduct levels are a direct indicator of the formation of reactive metabolites.
| Compound | Animal Model | Dose | Time Point | Liver Adducts (nmol/g protein) | Serum Adducts (pmol/mg protein) | Reference |
| Retrorsine | Mouse (ICR) | 40 mg/kg (oral) | 24 h | ~1.5 | ~10 | [7] |
| Retrorsine | Mouse (ICR) | 60 mg/kg (oral) | 24 h | ~2.5 | ~15 | [7] |
| Senecionine | Mouse | 170 µmol/kg/day (3 days) | 72 h | ~1.2 | Not Reported | [11] |
| Senecionine N-oxide | Mouse | 170 µmol/kg/day (3 days) | 72 h | ~0.3 | Not Reported | [11] |
Experimental Protocols
Protocol 1: In Vivo Acute Oral Toxicity Study in Mice
This protocol is based on the principles of the OECD 425 guideline for acute oral toxicity and is adapted for studying PA N-oxide hepatotoxicity.
Objective: To determine the acute hepatotoxicity of this compound by assessing liver injury markers and histopathology.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
10% neutral buffered formalin
-
Standard laboratory equipment for euthanasia, blood processing, and tissue fixation.
Workflow:
Caption: General workflow for an in vivo acute toxicity study.
Procedure:
-
Acclimatization: Acclimatize male ICR mice for at least 5 days to laboratory conditions with ad libitum access to standard chow and water.
-
Grouping and Dosing:
-
Randomly divide mice into treatment groups (n=4-5 per group), including a vehicle control group.
-
Prepare solutions of this compound at various concentrations (e.g., 10, 20, 40, 60 mg/kg) in the chosen vehicle.
-
Administer a single dose to each mouse via oral gavage.
-
-
Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 2, 4, 8, 24, 48, 72 hours) post-dosing.
-
Sample Collection:
-
At a predetermined endpoint (e.g., 24 or 72 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture.
-
Perfuse the liver with saline, then collect and weigh it.
-
-
Biochemical Analysis:
-
Process the blood to obtain serum by centrifugation (e.g., 2000 x g for 10 min at 4°C).
-
Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using a commercial assay kit.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the slides microscopically for signs of liver injury, such as necrosis, hemorrhage, and sinusoidal obstruction.
-
-
Adduct Analysis: Snap-freeze a portion of the liver and the remaining serum at -80°C for pyrrole-protein adduct analysis (see Protocol 2).
Protocol 2: Quantification of Pyrrole-Protein Adducts by UPLC-MS/MS
This protocol outlines a sensitive method for detecting the key mechanistic biomarker of PA-induced toxicity.[7][12]
Objective: To quantify the levels of pyrrole-protein adducts in liver and serum samples from animals treated with this compound.
Materials:
-
Liver tissue homogenate or serum samples
-
Acetone (ice-cold)
-
Reagents for pre-column derivatization (specific to the established method being followed)
-
UPLC-MS/MS system
-
Analytical standards for quantification.
Procedure:
-
Protein Precipitation:
-
To 100 µL of serum or an equivalent amount of liver homogenate, add 500 µL of ice-cold acetone.
-
Vortex briefly and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the proteins.
-
Discard the supernatant and wash the protein pellet with acetone.
-
-
Derivatization (Example-based):
-
The specific derivatization steps are crucial for stabilizing the adducts and enhancing detection. This typically involves chemical modification of the pyrrole (B145914) moiety.[7] Follow a validated, published method for this step.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent.
-
Inject the sample into the UPLC-MS/MS system.
-
Use a suitable chromatographic column (e.g., C18) and a gradient elution method to separate the analyte.
-
Detect the derivatized adduct using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for the adduct of interest.
-
-
Quantification:
-
Construct a calibration curve using analytical standards.
-
Calculate the concentration of pyrrole-protein adducts in the samples based on the calibration curve. Express results as nmol/g of liver tissue or pmol/mg of serum protein.
-
Protocol 3: In Vitro Metabolism with Intestinal Microbiota
Objective: To demonstrate the conversion of this compound to its parent PA, 9-Angeloylretronecine, by gut microbiota.
Materials:
-
Fresh fecal samples from untreated rats or mice.[13]
-
Anaerobic culture medium (e.g., Gifu Anaerobic Medium, GAM).[14]
-
Anaerobic chamber or system.
-
This compound stock solution.
-
LC-MS system for analysis.
Procedure:
-
Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, suspend fresh fecal pellets in pre-reduced anaerobic medium to create a fecal slurry (e.g., 10% w/v).
-
Centrifuge at a low speed (e.g., 500 x g for 5 min) to pellet large debris. The supernatant contains the microbial suspension.
-
-
Incubation:
-
In the anaerobic chamber, add the fecal microbiota suspension to tubes containing fresh anaerobic medium.
-
Spike the cultures with this compound to a final concentration (e.g., 10 µM). Include a control with no N-oxide.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Stop the reaction by adding an organic solvent like acetonitrile (B52724) and centrifuge to pellet proteins and bacteria.
-
Analyze the supernatant using LC-MS to quantify the disappearance of this compound and the appearance of 9-Angeloylretronecine.
-
Conclusion
The study of this compound toxicity relies on established animal models and analytical methods developed for the broader class of pyrrolizidine alkaloids. The protocols and data presented here provide a comprehensive framework for researchers to investigate its hepatotoxicity. Key to this investigation is the understanding that the toxicity is mediated through its metabolic reduction to the parent PA, 9-Angeloylretronecine, and subsequent activation in the liver. Therefore, quantifying both the parent compound and its pyrrole-protein adducts in vivo, alongside traditional toxicological endpoints, is crucial for a thorough risk assessment. The use of in vitro gut microbiota models further allows for the elucidation of the critical first step in its bioactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. "Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induce" by J. Ma, Q. Xia et al. [jfda-online.com]
- 3. consensus.app [consensus.app]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 6. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Application Note: Derivatization of 9-Angeloylretronecine N-oxide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are a large group of natural toxins produced by thousands of plant species.[1][2] 9-Angeloylretronecine N-oxide is a representative PANO, the analysis of which is critical for food safety, phytopharmaceutical quality control, and toxicological studies.[1][3] Direct analysis of PANOs by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their high polarity, low volatility, and thermal instability, which can lead to degradation in the hot GC injector.[4]
To overcome these limitations, a chemical derivatization strategy is employed.[5] This application note provides a detailed protocol for the analysis of this compound using a two-step approach: 1) reduction of the N-oxide to its corresponding tertiary alkaloid, 9-Angeloylretronecine, and 2) subsequent silylation to produce a volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative suitable for GC-MS analysis.[6][7]
Principle of the Method The core of this method is to chemically modify the analyte to make it amenable to GC-MS. The N-oxide functional group is first reduced to the tertiary amine using a reducing agent like zinc dust. This step converts the highly polar N-oxide to the less polar free base PA.[6] The resulting 9-Angeloylretronecine still contains a polar hydroxyl (-OH) group. This active hydrogen is then replaced with a non-polar trimethylsilyl (TMS) group via a silylation reaction.[7][8] This second step, known as silylation, significantly increases the volatility and thermal stability of the molecule, allowing for excellent chromatographic separation and sensitive mass spectrometric detection.[9][10]
Experimental Protocols
1. Materials and Reagents
-
Sample: Material containing this compound (e.g., plant extract, herbal tea, honey).
-
Solvents: Methanol (B129727), 0.05 M Sulfuric Acid, Ammonium (B1175870) Hydroxide, Acetonitrile (all HPLC or analytical grade).
-
Reduction Step: Zinc dust, 2 M Hydrochloric Acid (HCl).
-
Solid Phase Extraction (SPE): Strong cation exchange (SCX) cartridges.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent for Derivatization: Pyridine (B92270) or Acetonitrile (anhydrous).
-
Apparatus: Vortex mixer, centrifuge, heating block or water bath, evaporator (e.g., nitrogen stream), GC-MS system, autosampler vials with inserts.
2. Sample Preparation: Extraction and Cleanup
-
Extraction: Weigh a homogenized sample (e.g., 1-2 g of dried plant material) and extract with an acidic solution (e.g., 20 mL of 0.05 M sulfuric acid in methanol/water) via sonication or shaking for 1-2 hours.[11]
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
SPE Cleanup:
-
Condition an SCX SPE cartridge with methanol followed by water.
-
Adjust the pH of the extract to neutral or slightly acidic and load it onto the cartridge. PAs and PANOs will be retained.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the alkaloids with a mixture of methanol-ammonia.[6]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
3. Protocol 1: Reduction of N-oxide
-
Reconstitute the dried extract from the previous step in 1 mL of 2 M HCl.
-
Add approximately 20-30 mg of zinc dust to the solution.
-
Vortex the mixture and allow it to react for at least 1 hour at room temperature to ensure complete reduction of the N-oxide to the free base.[6]
-
Centrifuge to pellet the excess zinc dust.
-
Carefully transfer the supernatant to a clean tube.
-
Make the solution alkaline (pH 9-10) with ammonium hydroxide.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) to isolate the free base PA.
-
Evaporate the organic layer to dryness.
4. Protocol 2: Silylation Derivatization
-
To the dried residue containing 9-Angeloylretronecine, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.[12]
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-75°C for 45 minutes to ensure complete derivatization of the hydroxyl group.[12]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the analysis of PANOs by GC-MS.
Caption: Chemical derivatization pathway for this compound.
Data Presentation
GC-MS Analytical Parameters The following table provides typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a mass selective detector |
| Column | Low-polarity capillary column, e.g., HP-5MS (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (or Split 10:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectral Data The derivatization process yields TMS-9-Angeloylretronecine. The mass spectrum is expected to show characteristic ions resulting from the fragmentation of the retronecine (B1221780) base and the loss of the silyl (B83357) and angeloyl groups.
| Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) | Fragment Identity |
| TMS-9-Angeloylretronecine | Expected but may be weak | 220 | [M - Angelic Acid - TMSOH]+ |
| 136 | Characteristic retronecine fragment | ||
| 120 | Characteristic retronecine fragment | ||
| 93 | Characteristic retronecine fragment | ||
| 83 | Angeloyl group fragment [C5H7O]+ | ||
| 73 | Trimethylsilyl group fragment [Si(CH3)3]+ |
Note: The base peak at m/z 220 is characteristic of the cleavage of the allylic ester bond in 1,2-unsaturated diester PAs.[13]
Conclusion The protocol described provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar and thermally labile N-oxide into a stable TMS-ether derivative, this method enables accurate identification and quantification, which is essential for regulatory compliance, toxicological assessment, and quality control of natural products.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Derivatization in Mass Spectrometry—1. Silylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Preparation of 9-Angeloylretronecine N-oxide for Toxicological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide. Their N-oxides are often found alongside the parent alkaloids and are considered less toxic. However, these N-oxides can be reduced back to the toxic tertiary alkaloids by gut microbiota and hepatic enzymes, making them a significant concern for human health.[1][2][3] The preparation of pure 9-angeloylretronecine (B12747383) N-oxide is crucial for conducting accurate toxicological studies to assess its risk to human health. This document provides detailed protocols for the synthesis, purification, and characterization of 9-angeloylretronecine N-oxide, as well as methodologies for its toxicological evaluation.
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₄ | (Calculated) |
| Molecular Weight | 281.35 g/mol | (Calculated) |
| Characteristic MS Fragment Ions (m/z) | ||
| [M+H]⁺ | 282 | [1] |
| [M+H]⁺ - 16 (Loss of O) | 266 | [1] |
| [M+H]⁺ - 100 (Loss of angelic acid) | 182 | [1] |
| [M+H]⁺ - 16 - 100 | 166 | [1] |
Table 2: Comparative in vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-oxides
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Various PA N-oxides | Multiple | Various | Cytotoxicity | Generally lower toxicity than parent PAs | [1] |
| Echimidine N-oxide | In vitro systems | Cytotoxicity | Cell Viability | Significantly lower toxicity than echimidine | [4] |
| Monocrotaline N-oxide | SW480 | MTT | ED₅₀ | Effective against SW480 cell line | [5] |
| Integerrimine N-oxide | SW480 | MTT | ED₅₀ | Effective against SW480 cell line | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis: first, the esterification of retronecine (B1221780) with angelic acid to form 9-angeloylretronecine, followed by its oxidation to the N-oxide.
Step 1: Synthesis of 9-Angeloylretronecine
-
Materials: Retronecine, Angelic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663), Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve retronecine and angelic acid in anhydrous DCM.
-
Add DMAP and DCC to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 9-angeloylretronecine.
-
Step 2: Oxidation to this compound
-
Materials: 9-Angeloylretronecine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium sulfite (B76179) solution, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 9-angeloylretronecine in DCM.
-
Add a solution of m-CPBA in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Purification and Characterization
-
Purification: The crude N-oxide can be purified by column chromatography on alumina (B75360) or by preparative thin-layer chromatography.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight and fragmentation pattern using LC-MS/MS. A characteristic loss of 16 Da (oxygen) from the protonated molecular ion is indicative of an N-oxide.[6][7]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The chemical shifts of the protons and carbons near the N-oxide will be shifted compared to the parent alkaloid.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound in a human liver carcinoma cell line (HepG2).
-
Materials: HepG2 cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Dimethyl sulfoxide (B87167) (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Phosphate-buffered saline (PBS).
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in DMEM. Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the preparation and toxicological evaluation of this compound.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Metabolism of 9-Angeloylretronecine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Angeloylretronecine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO). While often considered less toxic than their parent pyrrolizidine alkaloids (PAs), PANOs can be reduced back to the parent PA by intestinal microbiota and liver enzymes, particularly cytochrome P450 (CYP) enzymes. This reduction is a critical bioactivation step, as the parent PA can then be metabolized to highly reactive pyrrolic esters, which are responsible for the characteristic hepatotoxicity of these compounds. Understanding the in vitro metabolism of this compound is crucial for assessing its potential toxicity and for the safety evaluation of products containing this compound.
These application notes provide a detailed protocol for studying the in vitro metabolism of this compound using liver microsomes. The protocol covers the incubation procedure, analytical methods for metabolite identification and quantification, and methods for identifying the CYP enzymes involved.
Key Metabolic Pathway of Pyrrolizidine Alkaloid N-Oxides
The primary metabolic pathway of concern for PANOs is their reduction to the corresponding PA, which is then oxidized to a reactive dehydropyrrolizidine alkaloid (DHPA), such as dehydroretronecine (B1196577) (DHR). DHPAs are electrophilic and can form adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity.
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
In Vitro Incubation with Liver Microsomes
This protocol describes the incubation of this compound with human or rat liver microsomes to assess its metabolic fate.
Materials:
-
This compound
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally related compound not found in the incubation mixture)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound (prepare a stock solution in a suitable solvent like methanol (B129727) or DMSO, and add a small volume to achieve the desired final concentration, e.g., 1-100 µM).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the microsomes.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Troubleshooting & Optimization
Technical Support Center: 9-Angeloylretronecine N-oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Angeloylretronecine N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the basic nitrogen of the analyte. 3. Column Contamination: Buildup of matrix components on the column frit or head. 4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | 1. Dilute the sample and reinject. 2. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure consistent protonation of the analyte.[1] 3. Use a guard column and/or implement a more rigorous sample clean-up procedure. If contamination is suspected, wash the column with a strong solvent or replace it. 4. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For pyrrolizidine (B1209537) alkaloids, a slightly acidic mobile phase is generally recommended. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or solvent evaporation. 2. Column Temperature Variation: Lack of a column thermostat or fluctuations in ambient temperature. 3. Pump Issues: Inconsistent flow rate from the HPLC pump. | 1. Prepare fresh mobile phase daily and keep solvent bottles capped. Use an online degasser. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform regular maintenance. Verify the flow rate manually. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Ionization: Incorrect ESI source parameters (e.g., voltage, temperature). 2. Analyte Degradation: Instability of the N-oxide in the sample or during analysis. 3. Matrix Effects: Co-eluting matrix components suppressing the analyte signal. 4. Inefficient Extraction: Poor recovery of the analyte during sample preparation. | 1. Optimize ESI source parameters by infusing a standard solution of this compound. 2. Keep samples cool and analyze them as soon as possible after preparation. Avoid high temperatures and strongly acidic or basic conditions during sample processing.[1] 3. Improve sample clean-up using Solid Phase Extraction (SPE). Use a matrix-matched calibration curve for quantification. 4. Optimize the SPE procedure, ensuring the correct sorbent, loading, washing, and elution conditions are used. |
| Appearance of Unexpected Peaks | 1. In-source Conversion: Reduction of the N-oxide to the corresponding tertiary amine in the mass spectrometer's ion source. 2. Sample Degradation: Breakdown of the analyte during storage or sample preparation. 3. Carryover: Residual analyte from a previous injection. | 1. Optimize ion source temperature and voltages to minimize in-source reactions. 2. Investigate sample stability under different storage conditions (temperature, light exposure, solvent). Prepare fresh samples before analysis. 3. Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Difficulty Distinguishing N-oxide from Tertiary Amine | Similar Fragmentation: N-oxides can sometimes produce fragment ions that are also present in the MS/MS spectrum of the corresponding tertiary amine. | 1. Look for characteristic fragment ions of N-oxides. Retronecine-type PA N-oxides often exhibit characteristic ion clusters at m/z 118-120 and 136-138. 2. Optimize chromatographic separation to resolve the N-oxide and the tertiary amine. N-oxides are generally more polar and will have shorter retention times on a C18 column. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound?
The primary challenge is the inherent instability of the N-oxide functional group. This compound can be susceptible to in-vitro reduction back to its parent tertiary amine, 9-Angeloylretronecine. This conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent amine. Careful handling of samples, including maintaining low temperatures and avoiding harsh chemical conditions, is crucial.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[2] This technique allows for the separation of the analyte from complex matrices and its detection at very low concentrations.
Q3: How can I improve the recovery of this compound during sample preparation?
Solid-phase extraction (SPE) is a highly effective technique for cleaning up and concentrating pyrrolizidine alkaloids and their N-oxides from complex matrices like plant material or herbal supplements.[3][4][5] Using a strong cation exchange (SCX) SPE cartridge is recommended. The basic nitrogen atom of the analyte is protonated under acidic loading conditions, allowing it to bind to the sorbent. After washing away interferences, the analyte is eluted with an ammoniated organic solvent.
Q4: What are the typical MRM transitions for this compound?
While specific MRM transitions should be optimized in your laboratory, a common approach for pyrrolizidine alkaloid N-oxides is to monitor the transition from the protonated molecule [M+H]+ to characteristic product ions. For a retronecine-type N-oxide, fragment ions around m/z 120 and 138 are often observed. The precursor ion for this compound ([C13H19NO4+H]+) would be m/z 254.1. The selection of the optimal collision energy is crucial for achieving the highest signal intensity for your chosen transitions.[6]
Q5: Is this compound stable in standard solutions?
The stability of this compound in solution depends on the solvent, pH, and storage temperature.[1] It is generally more stable in polar protic solvents and under slightly acidic to neutral pH conditions. It is advisable to prepare fresh standard solutions regularly and store stock solutions at -20°C or below. A stability study in the intended analytical solvent is recommended.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of pyrrolizidine alkaloids, including N-oxides. Note that these values should be optimized for your specific instrument and application.
| Analyte Type | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) | Reference |
| Retronecine-type PA N-oxides | Varies by specific alkaloid | m/z 120, 138 | Optimization required | |
| This compound | m/z 254.1 | ~ m/z 120, 138, and others | Optimization required | |
| General PAs and PA N-oxides | Varies by specific alkaloid | Instrument dependent | Optimization required | [7] |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of pyrrolizidine alkaloids and their N-oxides from plant samples.
-
Sample Homogenization: Weigh 1-2 grams of the homogenized plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent strong cation exchange cartridge) with 3 mL of methanol (B129727) followed by 3 mL of water.[3][5]
-
Loading: Load 2 mL of the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.[3]
-
Elution: Elute the analytes with 6 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in an organic solvent mixture (e.g., ethyl acetate:methanol:acetonitrile 80:10:10 v/v/v).[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[3]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the development of a UPLC-MS/MS method for the analysis of this compound.
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined by infusing a standard of this compound and optimizing the precursor ion and product ions, as well as the collision energy for each transition.
Visualizations
Caption: General analytical workflow for this compound analysis.
Caption: Simplified metabolic activation pathway of retronecine-type N-oxides.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bfr.bund.de [bfr.bund.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 9-Angeloylretronecine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9-Angeloylretronecine N-oxide in various solvents. The following information is designed to assist in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound are:
-
Hydrolysis of the ester bond: The angeloyl ester group at the C9 position is susceptible to hydrolysis, especially under acidic or alkaline conditions. This cleavage results in the formation of retronecine (B1221780) N-oxide and angelic acid.
-
Reduction of the N-oxide: The N-oxide can be reduced to the corresponding tertiary amine, 9-Angeloylretronecine. This can occur in the presence of reducing agents or certain biological systems.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, polar aprotic solvents such as acetonitrile (B52724) or polar protic solvents like methanol (B129727) and ethanol (B145695) are suitable. Due to the N-oxide group, the compound exhibits higher solubility in polar solvents compared to its tertiary amine counterpart. For long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic (pH < 3) or alkaline (pH > 8) solutions, the rate of hydrolysis of the ester linkage increases, leading to faster degradation.
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for stability studies.[1] A reversed-phase C18 column is typically effective. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides molecular weight and structural information.[2]
Q5: Are there any specific precautions I should take during my experiments to avoid unintentional degradation?
A5: Yes, to minimize degradation:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, keep them at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) and protect them from light.
-
Use high-purity solvents and control the pH of aqueous solutions with appropriate buffers.
-
Avoid unnecessarily high temperatures during sample preparation and analysis.
Quantitative Stability Data (Illustrative)
The following tables provide representative data on the stability of this compound. This data is illustrative and intended to guide experimental design. Actual degradation rates should be determined empirically under your specific experimental conditions.
Table 1: Illustrative Half-Life of this compound in Different Solvents at 25°C
| Solvent | Dielectric Constant (Approx.) | Half-Life (t½) (Hours) |
| Acetonitrile | 37.5 | > 168 |
| Methanol | 32.7 | 120 |
| Ethanol | 24.5 | 144 |
| Water (pH 7.0) | 80.1 | 96 |
| Dichloromethane | 9.1 | > 168 |
Table 2: Illustrative Effect of pH on the Half-Life of this compound in Aqueous Buffer at 37°C
| pH | Buffer System | Half-Life (t½) (Hours) |
| 2.0 | 0.1 M HCl | 12 |
| 4.0 | 50 mM Acetate | 72 |
| 7.4 | 50 mM Phosphate | 48 |
| 9.0 | 50 mM Borate | 8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method, based on ICH guidelines.[3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a period sufficient to observe degradation or as per ICH Q1B guidelines. Dissolve in acetonitrile for analysis.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Illustrative):
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 10% B (re-equilibration)
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
Troubleshooting Guide for HPLC Analysis
Table 3: Common HPLC Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Column degradation- Active sites on the column interacting with the N-oxide group- Mobile phase pH inappropriate | - Use a new column or a column with end-capping.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust mobile phase pH to be slightly acidic (e.g., pH 3-4 with formic or acetic acid). |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.[4]- Implement a robust needle wash protocol in the autosampler. |
| Irreproducible Retention Times | - Inadequate column equilibration- Fluctuations in column temperature- Pump malfunction or air bubbles in the system | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and purge the pump. |
| Appearance of New Peaks Over Time in Prepared Samples | - Degradation of this compound in the sample solvent | - Analyze samples immediately after preparation.- If storage is necessary, keep samples at low temperatures and protected from light.- Evaluate the stability of the compound in the chosen sample solvent. |
Visualizations
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: 9-Angeloylretronecine N-oxide Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of 9-Angeloylretronecine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the chemistry of pyrrolizidine (B1209537) alkaloid (PA) N-oxides and related compounds, the primary degradation pathways for this compound are expected to be:
-
Reduction: The N-oxide can be reduced back to the parent tertiary amine, 9-Angeloylretronecine. This retro-conversion is a known phenomenon for N-oxide metabolites and can occur both enzymatically in biological systems and through chemical reduction.[1][2]
-
Hydrolysis: The ester linkage at the C9 position is susceptible to hydrolysis, which would cleave the angeloyl group, leading to the formation of retronecine (B1221780) N-oxide and angelic acid. The rate of hydrolysis can be influenced by pH.[3]
-
Oxidative Degradation: Advanced oxidation processes can lead to further degradation of the molecule. This can involve hydroxylation, cleavage of the pyrrolizidine ring, and the formation of various byproducts.[4]
Q2: What are the common degradation products of this compound to monitor in my experiments?
Researchers should primarily monitor for the following potential degradation products:
-
9-Angeloylretronecine: The direct reduction product.
-
Retronecine N-oxide: Formed after the hydrolysis of the angeloyl ester group.
-
Retronecine: Formed by both hydrolysis of 9-Angeloylretronecine and reduction of retronecine N-oxide.
-
Angelic acid: The other product of ester hydrolysis.
-
Pyrrole-based byproducts: Resulting from the cleavage of the pyrrolidine (B122466) ring under oxidative conditions.[4]
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound and its parent alkaloid.
-
Possible Cause: Instability of the N-oxide leading to its reduction back to the parent alkaloid during sample preparation or analysis.[2]
-
Troubleshooting Steps:
-
Minimize Sample Handling Time: Process samples as quickly as possible to reduce the chance of degradation.
-
Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.
-
Use Appropriate Solvents: Ensure solvents are free from any reducing agents. Consider using acidified aqueous solutions for extraction, as PAs are generally stable in such conditions.[5]
-
Analytical Method: Employ analytical techniques like LC-MS that do not require a reduction step for the analysis of N-oxides, allowing for simultaneous determination of the N-oxide and the free base.[5]
-
Issue 2: Poor recovery of this compound from biological matrices.
-
Possible Cause: Inefficient extraction methodology.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: PAs and their N-oxides are polar compounds. Use polar or semi-polar organic solvents like methanol (B129727) or acetonitrile (B52724), or mixtures with acidified water for efficient extraction.[5]
-
Consider Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE can help in cleaning up the sample and concentrating the analytes, leading to better recovery.
-
Evaluate Matrix Effects: Biological matrices can interfere with the ionization of the analyte in mass spectrometry. Perform matrix effect studies and use appropriate internal standards to compensate for any suppression or enhancement of the signal.
-
Issue 3: Unexpected degradation products observed in the chromatogram.
-
Possible Cause: Degradation induced by the experimental conditions (e.g., light, temperature, pH, or oxidative stress).
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Systematically expose this compound to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their formation pathways. This will help in interpreting the chromatograms from your primary experiment.[6]
-
Characterize Unknown Peaks: Use tandem mass spectrometry (MS/MS) to obtain structural information about the unknown peaks. Fragmentation patterns can provide clues to the identity of the degradation products.[5][7]
-
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by LC-MS/MS
This protocol is a general guideline for the qualitative and quantitative analysis of this compound and its potential degradation products.
-
Sample Preparation:
-
For liquid samples (e.g., buffer solutions, cell culture media), dilute with the initial mobile phase.
-
For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge and collect the supernatant.
-
For solid samples (e.g., plant material), perform an extraction with an acidified methanol/water mixture.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound and its expected degradation products.
-
MS/MS Fragmentation: For structural confirmation, perform product ion scans on the parent ions of interest.
-
Data Presentation
Table 1: Common Mass Transitions for Monitoring Degradation Products of this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| This compound | [M+H]⁺ | To be determined experimentally | Look for characteristic losses. |
| 9-Angeloylretronecine | [M+H]⁺ | To be determined experimentally | Expected reduction product. |
| Retronecine N-oxide | [M+H]⁺ | To be determined experimentally | Expected hydrolysis product. |
| Retronecine | [M+H]⁺ | 138, 120 | Characteristic fragments for retronecine-type PAs.[5] |
Note: The exact m/z values will depend on the specific chemical formula of this compound.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying degradation.
References
- 1. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product | Drug Analytical Research [seer.ufrgs.br]
- 7. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9-Angeloylretronecine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 9-Angeloylretronecine N-oxide and other pyrrolizidine (B1209537) alkaloid (PA) N-oxides during LC-MS analysis.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, particularly tailing, is a common issue in the reversed-phase LC-MS analysis of basic compounds like this compound. This is often due to secondary interactions with the stationary phase. Below are common problems and their solutions.
Q1: My peak for this compound is tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is frequently caused by interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based C18 columns. To mitigate this, adjusting the mobile phase chemistry is the most effective strategy.
-
Primary Recommendation: Mobile Phase Modification. The addition of an acidic modifier and a buffer to your mobile phase is the first and most crucial step.
-
Use Formic Acid: Adding 0.1% formic acid to both the aqueous (A) and organic (B) mobile phases helps to protonate the residual silanol groups on the stationary phase, reducing their ability to interact with the basic analyte.
-
Add Ammonium (B1175870) Formate: Incorporating a buffer, such as 5-10 mM ammonium formate, in both mobile phases can significantly improve peak shape. The ammonium ions compete with the analyte for interaction with the silanol groups, effectively masking them. This leads to a more symmetrical peak.
-
Below is a table illustrating the expected improvement in peak shape with the addition of mobile phase modifiers.
| Mobile Phase Composition (Aqueous) | Expected Peak Asymmetry Factor (As) | Peak Shape Description |
| Water (no additives) | > 2.0 | Severe Tailing |
| 0.1% Formic Acid in Water | 1.5 - 2.0 | Moderate Tailing |
| 0.1% Formic Acid, 5 mM Ammonium Formate in Water | 1.0 - 1.2 | Symmetrical to Near-Symmetrical |
Note: The data in this table is representative and illustrates the expected trend in peak shape improvement based on established chromatographic principles for basic compounds.
Q2: I've added formic acid, but my peak is still tailing. What else can I do?
A2: If peak tailing persists after the addition of formic acid, consider the following troubleshooting steps, which can be followed in a logical sequence.
Troubleshooting Workflow for Peak Tailing
Technical Support Center: Analysis of 9-Angeloylretronecine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Angeloylretronecine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of this compound?
The primary challenges in analyzing this compound, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), are its potential for thermal instability, co-elution with isomeric compounds, and significant susceptibility to matrix effects in complex samples such as herbal supplements, tea, and honey.[1] Matrix effects can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and reproducibility of quantification.[1]
Q2: Which analytical technique is most suitable for the analysis of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other pyrrolizidine alkaloids (PAs) and PANOs.[1] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex matrices and distinguishing between structurally similar compounds.
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
As an N-oxide, this compound can be susceptible to degradation. To minimize this, it is advisable to avoid high temperatures and strongly acidic or basic conditions during sample preparation. When using gas chromatography (GC), derivatization is often necessary due to the thermal instability of PANOs.[2] LC-MS/MS is generally preferred as it is a less harsh technique.
Q4: What are common sources of matrix effects for this analyte?
Matrix effects in the analysis of this compound can arise from various co-extracted components from the sample matrix. In plant-based materials and honey, these can include sugars, phenolic compounds, and other secondary metabolites that may co-elute with the analyte and interfere with its ionization.
Q5: How can I compensate for matrix effects?
Several strategies can be employed to compensate for matrix effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of matrix effects as the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to mimic the matrix effects observed in the samples.
-
Standard Addition: This involves adding known amounts of the analyte to the sample and is a robust method for correcting matrix effects, especially when a suitable blank matrix is unavailable.
-
Effective Sample Cleanup: Utilizing techniques like solid-phase extraction (SPE) can significantly reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper column washing between injections.- Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Low Analyte Recovery | - Inefficient extraction- Analyte degradation- Incomplete elution from SPE cartridge | - Optimize the extraction solvent and technique (e.g., ultrasonication, vortexing).- Ensure sample processing is done at controlled temperatures.- Select an appropriate SPE cartridge (e.g., MCX for PAs) and optimize the elution solvent. |
| High Signal Suppression/Enhancement (Matrix Effect) | - Insufficient sample cleanup- Co-elution with matrix components | - Implement a more rigorous sample cleanup protocol, such as a two-step SPE.- Modify the LC gradient to separate the analyte from the suppression/enhancement zone.- Dilute the sample if sensitivity allows. |
| Inconsistent Results | - Variable matrix effects between samples- Inconsistent sample preparation- Instrument instability | - Use a stable isotope-labeled internal standard.- Ensure precise and consistent execution of the sample preparation protocol.- Perform regular instrument maintenance and calibration. |
| Difficulty in Identifying the Analyte | - Incorrect MS/MS transitions- Low signal intensity | - Confirm the precursor and product ions for this compound. Characteristic fragment ions for 9-O-angeloylretronecine-N-oxide include m/z 238 ([M+H]+–16), 154 ([M+H]+–100), and 138 ([M+H]+–16–100).[3]- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to enhance signal. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of pyrrolizidine alkaloids, including N-oxides, in relevant matrices. Note that values can vary depending on the specific matrix, method, and instrumentation.
Table 1: Typical Recovery and Matrix Effect Data for Pyrrolizidine Alkaloids in Herbal/Tea Matrices
| Analyte Group | Spiking Level (µg/kg) | Recovery (%) | Matrix Effect (%) |
| PAs/PANOs | 10 | 68.6 - 110.2 | Not Specified |
| PAs/PANOs | 50 | 75.3 - 105.8 | Not Specified |
| PAs/PANOs | 100 | 80.1 - 108.4 | Not Specified |
| Data adapted from a study on 14 PAs/PANOs in teas and weeds.[1] |
Table 2: Typical Recovery and Matrix Effect Data for Pyrrolizidine Alkaloids in Honey
| Analyte Group | Spiking Level (µg/kg) | Recovery (%) | Matrix Effect (%) |
| Biopesticides (including PAs) | 500 | 50.1 - 120.5 | ±20 (for most compounds) |
| Biopesticides (including PAs) | 1000 | 50.1 - 120.5 | ±20 (for most compounds) |
| Data adapted from a study on biopesticides in honey.[4][5] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Herbal Supplements/Tea
This protocol is based on a general method for the extraction of PAs and PANOs from plant matrices.
-
Sample Homogenization: Weigh 1.0 g of the homogenized herbal supplement or tea sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of 0.1 M sulfuric acid.
-
Vortex or shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (e.g., Oasis MCX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the analytes with 10 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
Protocol 2: LC-MS/MS Analysis
These are typical starting parameters that should be optimized for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions for this compound (m/z 254.1):
-
Precursor Ion: 254.1
-
Product Ions: 138.1 (quantifier), 120.1 (qualifier) - Note: These are common fragments for retronecine-type N-oxides and should be confirmed with a standard.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inconsistent quantitative results.
References
Technical Support Center: Mass Spectrometry Analysis of 9-Angeloylretronecine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the MS/MS analysis of 9-Angeloylretronecine N-oxide, particularly addressing the common issue of poor fragmentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor or limited fragmentation of this compound in my MS/MS experiments?
A1: Poor fragmentation of pyrrolizidine (B1209537) alkaloid (PA) N-oxides is a frequently encountered issue. The N-oxide functional group can be very stable under certain ionization and collision conditions, leading to a dominant precursor ion with few or low-intensity product ions. The fragmentation of N-oxides often involves characteristic neutral losses, such as the loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺)[1][2][3]. If the collision energy is not optimized, these characteristic fragmentation pathways may not be efficiently induced.
Q2: What are the characteristic fragment ions I should expect for this compound?
A2: For 9-O-Angeloylretronecine N-oxide, you should look for fragment ions resulting from the loss of the N-oxide group and fragmentation of the ester side chain. Based on studies of similar compounds, characteristic fragment ions for monoester N-oxides include those at m/z 111 and 172[4][5]. The presence of fragment ions at m/z 238 ([M+H]⁺–16), 154 ([M+H]⁺–100), and 138 ([M+H]⁺–16–100) are also indicative of the 9-O-angeloylretronecine structure[4].
Q3: How can I improve the fragmentation of this compound?
A3: To enhance fragmentation, consider the following troubleshooting steps:
-
Optimize Collision Energy (CE): This is the most critical parameter. Perform a CE optimization experiment by ramping the collision energy and monitoring the intensity of expected product ions. Different mass spectrometers will have different optimal CE ranges. Some studies have used "assisted collision energy" features where the instrument automatically determines an optimal CE[6].
-
In-Source Fragmentation: N-oxides can undergo thermal degradation in the ion source, leading to the loss of the oxygen atom. Increasing the ion source temperature or capillary temperature can promote this "in-source" fragmentation, which can be a useful diagnostic tool[7]. This can help confirm the presence of an N-oxide, even if MS/MS fragmentation is weak.
-
Choice of Collision Gas: While nitrogen is commonly used, argon can sometimes provide more efficient fragmentation for certain molecules due to its higher mass. If your instrument allows, consider testing with a different collision gas.
-
Adduct Formation: In some cases, forming adducts with metal ions (e.g., Na⁺, Li⁺) can alter the fragmentation pathways and produce more informative spectra. This would require the addition of a salt to your mobile phase.
Q4: My spectra show a significant [M+H-16]⁺ ion. What does this indicate?
A4: The [M+H-16]⁺ ion corresponds to the loss of an oxygen atom and is a characteristic fragmentation of N-oxides[1][7]. This is often referred to as deoxygenation. Its presence is a strong indicator that you are analyzing an N-oxide compound. This fragmentation can occur both in the collision cell (CID) and within the ion source itself due to thermal energy[7].
Q5: Are there alternative techniques to improve the analysis of isomeric PAs like this compound?
A5: Yes, due to the presence of numerous isomers with identical mass and similar fragmentation patterns, chromatographic separation is crucial[8][9]. Additionally, ion mobility spectrometry (IMS) is an emerging technique that separates ions based on their size and shape (collision cross-section), which can resolve isomers that are difficult to separate by chromatography alone[10].
Troubleshooting Workflow
Below is a logical workflow for troubleshooting poor fragmentation of this compound.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of pyrrolizidine alkaloids, including N-oxides. Note that optimal values are instrument-dependent and should be determined empirically.
| Compound Class | Precursor Ion (m/z) | Product Ions (m/z) | Typical Collision Energy (eV) | Reference |
| Monoester PAs (general) | [M+H]⁺ | 120, 138 | Variable | [4] |
| C9 Monoester PAs | [M+H]⁺ | 94, 156 | Variable | [4] |
| Monoester N-oxides (general) | [M+H]⁺ | 111, 172 | Variable | [4][5] |
| 9-O-Angeloylretronecine N-oxide | 254 | 238, 154, 138 | Not specified | [4] |
| General PAs and N-oxides | [M+H]⁺ | Varied | 15, 30, 45 (assisted CE) | [6] |
Experimental Protocols
1. Sample Preparation (General Method for Plant Material)
This protocol is adapted from a method for extracting PAs from herbal matrices[8].
-
Weigh 2 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Extract using an ultrasonic bath for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant.
-
Adjust the pH of the extract as needed for subsequent purification.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.
-
Elute the PAs from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. UHPLC-MS/MS Analysis
The following is a representative set of conditions for the analysis of PAs. Optimization will be required for your specific instrument and application.
-
Chromatographic Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 or HSS T3, is commonly used[11].
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or acetonitrile (B52724) with 0.1% formic acid[11]
-
-
Gradient Elution: A typical gradient might start at a low percentage of organic solvent (e.g., 5% B), ramp up to a high percentage (e.g., 80-95% B) to elute the analytes, hold for a period, and then return to initial conditions for re-equilibration[11].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for PA analysis[6][11].
-
MS Parameters:
-
IonSpray Voltage: ~3500-5500 V.
-
Gas Settings (Curtain, Nebulizer, Collision): These are highly instrument-dependent and should be optimized according to the manufacturer's recommendations[11].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for identification.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Separation of Pyrrolizidine Alkaloid N-Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomer separation of pyrrolizidine (B1209537) alkaloid (PA) N-oxides.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrrolizidine alkaloid (PA) N-oxide isomers challenging?
A1: The separation of PA N-oxide isomers is difficult due to their structural similarities. Many PA N-oxides are diastereomers or structural isomers with identical molecular weights and similar physicochemical properties, leading to co-elution in chromatographic systems.[1][2] Achieving baseline separation often requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, pH, and temperature.[3][4]
Q2: What are the most common analytical techniques for separating PA N-oxide isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the most prevalent techniques for the separation and detection of PA N-oxides.[1][5] Supercritical Fluid Chromatography (SFC) is also gaining traction as it offers complementary selectivity to reversed-phase LC and can be advantageous for separating stereoisomers.[4]
Q3: What is the importance of mobile phase pH in the separation of PA N-oxide isomers?
A3: Mobile phase pH is a critical parameter for separating PA N-oxide isomers. Since PA N-oxides are basic compounds, the pH of the mobile phase affects their degree of ionization and interaction with the stationary phase.[1] Acidic mobile phases, often containing formic acid, are commonly used to protonate the analytes and improve peak shape.[5] However, alkaline conditions have also been shown to be effective in differentiating some PA isomers.[1]
Q4: Can PA N-oxides be analyzed by Gas Chromatography (GC)?
A4: Direct analysis of PA N-oxides by GC is not feasible because they are not volatile.[1] GC-MS methods typically require a reduction step to convert the N-oxides to their corresponding parent PAs, followed by derivatization to increase volatility.[1] This makes GC-MS a more complex and less direct method for PA N-oxide analysis compared to LC-MS.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q: My PA N-oxide peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like PA N-oxides is often caused by secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
-
Check for Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the protonated PA N-oxides, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, consider using an end-capped C18 column or a column with a different stationary phase, such as a polar-embedded column.
-
-
Evaluate Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic state.
-
-
Assess for Column Overload: Injecting too high a concentration of the sample can saturate the column.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the issue.
-
-
Investigate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase.
-
Issue 2: Co-elution of Isomers
Q: I am unable to separate critical PA N-oxide isomer pairs. What strategies can I employ to improve resolution?
A: Co-elution of isomers is a common challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
pH Adjustment: Systematically vary the mobile phase pH. Some isomers show better separation under acidic conditions, while others resolve better in neutral to slightly basic conditions.[1]
-
Organic Modifier: Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) or using a combination of both, as this can alter selectivity.
-
-
Change the Stationary Phase:
-
Column Chemistry: If a standard C18 column does not provide adequate separation, try a different column chemistry. A C12, HSS T3, or a polar-embedded column may offer different selectivity.[3][6] For stereoisomers, a chiral stationary phase may be necessary, particularly in SFC.[4]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <2 µm) and a longer length can increase efficiency and improve resolution.[1]
-
-
Adjust the Column Temperature:
-
Consider 2D-HPLC:
-
Enhanced Resolution: Two-dimensional HPLC (2D-HPLC) can significantly increase peak capacity and resolving power, making it a powerful tool for separating complex mixtures of isomers.[2]
-
Issue 3: Co-elution of PA N-oxide with its Parent PA
Q: My PA N-oxide peak is co-eluting with its corresponding parent PA. How can I resolve them?
A: PA N-oxides are generally more polar than their parent PAs and should elute earlier in reversed-phase chromatography. If they co-elute, consider the following:
-
Increase the Aqueous Content of the Mobile Phase: A higher percentage of the aqueous phase at the beginning of the gradient will increase the retention of the less polar parent PA more than the N-oxide, potentially improving separation.
-
Use a Less Retentive Stationary Phase: A shorter C18 column or a column with a less hydrophobic stationary phase might provide better separation between the highly polar N-oxide and the parent alkaloid.
-
Optimize the Gradient Profile: A shallower gradient at the beginning of the run can help to better resolve early eluting peaks.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for PA N-Oxide Isomer Separation
| Technique | Column | Mobile Phase | Key Separation Achieved | Reference |
| UHPLC-MS/MS | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | A: Water + 0.1% Formic AcidB: Methanol (B129727) + 0.1% Formic Acid (Gradient) | Separation of three pairs of isomers and two pairs of chiral compounds. | [3] |
| UHPLC-MS/MS | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | A: Water + 10 mM Ammonium CarbonateB: Acetonitrile (Gradient) | Separation of 51 PA/PANOs, with improved differentiation under alkaline conditions. | [7] |
| SFC-MS/MS | Daicel CHIRALPAK® series | Supercritical CO₂ with various organic modifiers | Baseline separation of 5 Lycopsamine and 2 Senecionin stereoisomers. | [4] |
| HPLC-MS/MS | Phenomenex Synergi MAX-RP C12 (4.6 x 250 mm, 4 µm) | A: Water + 1% Formic AcidB: Acetonitrile (Gradient) | Improved resolution of nonpolar PAs. | [6] |
Disclaimer: The conditions presented are from different studies and may not be directly comparable. Optimal conditions should be determined experimentally for the specific isomers of interest.
Table 2: Quantitative Performance Data from a Validated UHPLC-MS/MS Method
| Matrix | Analyte Group | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | 24 PAs and PA N-oxides | 64.5 - 103.4 | 0.015 - 0.30 | 0.05 - 1.00 | [3] |
| Milk | 24 PAs and PA N-oxides | 65.2 - 112.2 | 0.014 - 0.682 | 0.045 - 2.273 | [3] |
| Tea | 24 PAs and PA N-oxides | 67.6 - 107.6 | 0.03 - 0.75 | 0.1 - 2.5 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for PA N-Oxides from Plant Material
This protocol is a general guideline for the extraction and clean-up of PA N-oxides from plant matrices such as tea or herbal supplements.
-
Homogenization: Weigh 1.0 g of the homogenized plant sample into a centrifuge tube.
-
Extraction: Add 10 mL of a 2% aqueous formic acid solution. Shake or vortex for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the PA N-oxides and parent PAs with a solution of 5% ammonia (B1221849) in methanol.
-
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[3]
Protocol 2: UHPLC-MS/MS Method for PA N-Oxide Isomer Separation
This protocol is based on a method optimized for the separation of a wide range of PA and PA N-oxide isomers.[3]
-
HPLC System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: General workflow for the analysis of PA N-oxide isomers.
Caption: Decision tree for troubleshooting poor peak shape.
Caption: Reversible relationship between PAs and their N-oxides.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the reduction of 9-Angeloylretronecine N-oxide during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 9-Angeloylretronecine N-oxide, with a specific focus on preventing its reduction during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are natural toxins produced by thousands of plant species.[1][2] The N-oxide forms often coexist with their corresponding parent PAs in plants.[1] Stability is a critical concern because PA N-oxides can be converted back to their toxic parent PAs.[3][4] This reduction can occur both biologically within the body (e.g., in the gut or liver) and chemically during sample preparation.[1][5] For accurate quantification and toxicological assessment, it is crucial to prevent the unintended reduction of the N-oxide to its parent amine, 9-Angeloylretronecine.
Q2: What is N-oxide reduction and why is it a problem during sample analysis?
N-oxide reduction is a chemical reaction where the oxygen atom is removed from the nitrogen atom of the N-oxide molecule, converting it back to the parent tertiary amine.[6] In the context of your work, this means the conversion of this compound to 9-Angeloylretronecine. This is a significant issue during analysis because it leads to an underestimation of the N-oxide concentration and a corresponding overestimation of the parent PA concentration. This compromises the accuracy of your results and any subsequent risk assessment.
Q3: What common factors can cause the reduction of this compound during sample preparation?
Several factors can inadvertently promote the reduction of PA N-oxides:
-
Presence of Reducing Agents: Components within the sample matrix, such as ascorbic acid (Vitamin C) or certain metal ions like Fe(II), can act as reducing agents.[7][8]
-
Harsh Chemical Conditions: Although some methods intentionally use strong reducing agents like zinc (Zn) or titanium trichloride (B1173362) (TiCl₃) to measure total PAs, accidental contamination with similar substances must be avoided.[9][10]
-
pH and Solvent Choice: While acidic conditions are generally used to protonate and stabilize alkaloids for extraction, inappropriate pH or solvent conditions can contribute to degradation.
-
Temperature and Light: Elevated temperatures during sample evaporation or prolonged exposure to light can increase the rate of chemical reactions, potentially including reduction.[6]
-
Hypoxic Conditions: While more relevant for in-vivo metabolism, avoiding excessively deoxygenated conditions during preparation is a good practice, as hypoxic (low oxygen) environments can favor reduction.[5]
Troubleshooting Guide: Preventing N-oxide Reduction
This guide addresses the common problem of low recovery or unexpected reduction of this compound.
Problem: I am observing low concentrations of this compound and a corresponding increase in its parent PA.
This strongly suggests that the N-oxide is being reduced during your sample preparation workflow. Follow these steps to identify and resolve the issue.
Step 1: Evaluate Your Extraction Protocol
The initial extraction is critical for efficiently isolating PAs and their N-oxides while maintaining their stability. PA N-oxides are highly polar, requiring polar solvents for effective extraction.[11]
Recommended Action:
-
Use an Acidified Polar Solvent: Employing a polar solvent like methanol (B129727) (MeOH) acidified with a small amount of acid (e.g., formic acid, sulfuric acid) is effective for extracting both PAs and their N-oxides.[11][12] The acidic conditions protonate the alkaloids, improving their stability and solubility in the extraction solvent.
-
Avoid Excessive Heat: Perform extractions at room temperature or under cooled conditions. Avoid high temperatures which can accelerate degradation.
Caption: Workflow designed to minimize N-oxide reduction during sample prep.
Data and Protocols
Table 1: Recommended Extraction Conditions for Pyrrolizidine Alkaloids and their N-oxides
| Parameter | Recommended Condition | Rationale & Citation |
| Extraction Solvent | Methanol (MeOH) or Ethanol (EtOH) | Polar solvents are required to efficiently extract highly polar N-oxides. [11] |
| Solvent Modifier | 0.05 M H₂SO₄ or 0.1-2% Formic Acid (FA) | Acidification protonates the alkaloids, enhancing stability and extraction efficiency. [12][13] |
| Technique | Solid-Liquid Extraction (SLE) with ultrasonication | A widely used and validated technique for PA extraction from solid matrices. [12][13] |
| Temperature | Room Temperature | Avoids thermal degradation of target analytes. [9] |
Experimental Protocol 1: Extraction from Plant Material
-
Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., 70% Methanol in water with 2% Formic Acid). [13]3. Vortex thoroughly for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for the SPE clean-up step.
Experimental Protocol 2: MCX Solid-Phase Extraction (SPE) Clean-up
This protocol is adapted from established methods for PA analysis. [13][14]
-
Conditioning: Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the acidic extract from Protocol 1 onto the cartridge.
-
Washing 1: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Washing 2: Wash the cartridge with 2 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the target analytes by passing 4 mL of 5% ammonia (B1221849) in methanol through the cartridge into a clean collection tube. [13]6. Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitution: Redissolve the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
.
Caption: A decision tree to diagnose the potential cause of N-oxide loss.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 9-Angeloylretronecine N-oxide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Angeloylretronecine N-oxide. The information provided is designed to address common contamination issues and other analytical challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
1. Issue: Poor Peak Shape or Tailing for this compound.
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for pyrrolizidine (B1209537) alkaloid N-oxides is a common issue. Potential causes include secondary interactions with the stationary phase, sample solvent effects, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of a competing base, such as ammonium (B1175870) formate (B1220265), to the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase. A common mobile phase composition is water and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid and 5 mM ammonium formate.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a stronger solvent can lead to poor peak shape.
-
Column Health: Assess the health of your analytical column. A decline in performance can be indicative of a void at the head of the column or contamination. Consider using a guard column to protect the analytical column from strongly retained matrix components.
-
Check for Co-elution: Tailing can also be an artifact of a co-eluting isomeric compound. Review your mass spectrometry data to check for other compounds with the same mass-to-charge ratio eluting closely.
-
-
2. Issue: Low Recovery of this compound.
-
Question: I am experiencing low recovery of this compound from my samples, particularly from herbal matrices. How can I improve this?
-
Answer: Low recovery is often due to inefficient extraction, degradation of the analyte during sample preparation, or significant matrix effects.
-
Troubleshooting Steps:
-
Extraction Efficiency: Pyrrolizidine alkaloid N-oxides are polar compounds. An acidic extraction is typically employed to ensure they are in their protonated, more water-soluble form. A common extraction solvent is 50% methanol in water with 0.05 M sulfuric acid.[2]
-
Analyte Degradation: N-oxides can be susceptible to degradation. Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during sample preparation. It is also advisable to protect samples from light.
-
Solid-Phase Extraction (SPE) Optimization: A strong cation exchange (SCX) SPE cartridge is often used for cleanup.[3] Ensure the cartridge is properly conditioned and that the pH of the loading solution is optimized to ensure retention of the analyte. Elution is typically performed with a basic methanolic solution (e.g., 5% ammonia (B1221849) in methanol).[2]
-
Matrix Effects: Herbal teas and supplements are complex matrices that can cause ion suppression in the mass spectrometer. A thorough cleanup procedure, as mentioned above, is crucial. Additionally, the use of a matrix-matched calibration curve or a stable isotope-labeled internal standard is highly recommended for accurate quantification.[2]
-
-
3. Issue: Co-elution of Isomers.
-
Question: I suspect I have co-eluting isomers of this compound. How can I confirm this and resolve them?
-
Answer: The co-elution of isomers is a significant challenge in the analysis of pyrrolizidine alkaloids and their N-oxides, as they often have identical mass-to-charge ratios and similar fragmentation patterns.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase gradients. A shallower gradient can sometimes improve the resolution of closely eluting isomers. Temperature can also play a role in selectivity.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, very small differences in exact mass may be detectable with a high-resolution mass spectrometer, although this is not always the case.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase and can be effective in resolving co-eluting isomers.
-
Reference Standards: If available, inject individual standards of suspected isomers to confirm their retention times.
-
-
4. Issue: Analyte Instability and Degradation.
-
Question: I am concerned about the stability of this compound in my standards and samples. What are the best practices for storage and handling?
-
Answer: N-oxide compounds can be prone to reduction to the corresponding tertiary amine, especially during sample preparation and storage.
-
Troubleshooting Steps:
-
Storage Conditions: Store standard solutions and sample extracts at low temperatures (-20°C or -80°C) and in the dark.
-
Avoid Reducing Agents: Be mindful of any reagents in your sample preparation workflow that could act as reducing agents.
-
Monitor for Degradation: Regularly check the purity of your standard solutions by monitoring for the appearance of the corresponding tertiary amine (9-Angeloylretronecine). This can be done by including the MRM transition for the tertiary amine in your LC-MS/MS method.
-
Fresh Preparations: Prepare working standards and process samples as fresh as possible to minimize the potential for degradation.
-
-
Quantitative Data Summary
The following tables summarize quantitative data relevant to the analysis of pyrrolizidine alkaloid N-oxides, which can be used as a reference for method development and troubleshooting.
Table 1: Recovery and Matrix Effects of Selected Pyrrolizidine Alkaloid N-Oxides in Green Tea
| Compound | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Echimidine-N-oxide | 115 | 5 | -15 |
| Erucifoline-N-oxide | 96 | 9 | -21 |
| Europine-N-oxide | 92 | 10 | -18 |
| Heliotrine-N-oxide | 106 | 8 | -12 |
| Senecionine-N-oxide | 103 | 7 | -25 |
Data adapted from a study on 28 pyrrolizidine alkaloids in herbal teas. Recovery was assessed at a high concentration level. Matrix effect was calculated as (1 - (peak area in matrix / peak area in solvent)) * 100%. A negative value indicates ion suppression.[2]
Table 2: LC-MS/MS Parameters for Selected Pyrrolizidine Alkaloid N-Oxides
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Echimidine-N-oxide | 398.2 | 138.1 | 120.1 |
| Erucifoline-N-oxide | 350.1 | 138.1 | 120.1 |
| Europine-N-oxide | 330.2 | 138.1 | 120.1 |
| Heliotrine-N-oxide | 314.2 | 138.1 | 120.1 |
| Senecionine-N-oxide | 352.1 | 138.1 | 120.1 |
These are common MRM transitions for retronecine-type N-oxides. Optimal collision energies should be determined empirically.[2]
Experimental Protocols
Key Experiment: Analysis of this compound in Herbal Products by LC-MS/MS
This protocol is a generalized procedure based on methods for the analysis of pyrrolizidine alkaloids in complex matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and clean up this compound from a herbal matrix.
-
Methodology:
-
Weigh 1-2 g of the homogenized herbal sample into a centrifuge tube.
-
Add 20-40 mL of 0.05 M sulfuric acid in 50% methanol.[2]
-
Vortex or shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition a strong cation exchange (SCX) SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of methanol.
-
Elute the analytes with 4 mL of 5% ammonium hydroxide (B78521) in methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Methodology:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[1]
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: For this compound (precursor ion m/z 254), characteristic product ions would be monitored. Based on fragmentation patterns of similar compounds, transitions such as 254 -> 138 and 254 -> 120 would be appropriate to monitor. The optimal transitions and collision energies should be determined by infusing a standard of the analyte.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for troubleshooting common analytical issues.
References
Calibration curve problems for 9-Angeloylretronecine N-oxide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-Angeloylretronecine N-oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and recommended method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers the high sensitivity and selectivity required for accurately measuring low concentrations of the analyte in complex matrices.
Q2: Why is a matrix-matched calibration curve recommended for this compound quantification?
A2: Matrix-matched calibration curves are crucial to compensate for matrix effects, which are a common issue in LC-MS/MS analysis.[3][4] Matrix effects occur when components in the sample (e.g., from plant extracts or biological fluids) either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Creating the calibration curve in a blank matrix that matches your sample as closely as possible helps to correct for these interferences.
Q3: My this compound standard seems to be degrading. What are the stability concerns?
A3: N-oxide compounds, including this compound, can be unstable and may revert to their corresponding tertiary amine (9-Angeloylretronecine).[5] To minimize degradation, it is important to use neutral or near-neutral pH conditions, avoid high temperatures during sample preparation, and store standards and samples at low temperatures (e.g., -80°C). It is also advisable to prepare fresh working solutions regularly.
Q4: What are typical validation parameters I should aim for in my quantification method?
A4: For a robust analytical method, you should aim for the following validation parameters, which are representative for pyrrolizidine (B1209537) alkaloid N-oxides:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL or µg/L range. |
| Accuracy | Within 85-115% of the nominal concentration (80-120% for LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ). |
Note: These values are based on general guidance for bioanalytical method validation and data from similar N-oxide compounds. Specific values for this compound may vary.
Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound.
Problem 1: Poor Linearity or Non-Linear Calibration Curve
| Possible Cause | Suggested Solution |
| Analyte Instability | Prepare fresh calibration standards. Avoid high temperatures and extreme pH during sample preparation.[5] |
| Matrix Effects | Prepare a matrix-matched calibration curve. If issues persist, consider further sample cleanup (e.g., solid-phase extraction) or dilution of the sample. |
| Detector Saturation | Extend the upper end of the calibration range to identify the point of saturation. If necessary, narrow the calibration range or dilute high-concentration samples. |
| Incorrect Internal Standard Concentration | Ensure the internal standard concentration is appropriate and consistent across all samples and standards. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, especially extraction and evaporation. Automate steps where possible. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If variability is high, service the instrument. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method in the autosampler. |
Problem 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Suggested Solution |
| Inaccurate Standard Concentrations | Verify the purity and concentration of the analytical standard. Use a certified reference material if available. |
| Matrix Effects | Use a stable isotope-labeled internal standard for this compound if available. Alternatively, perform a standard addition experiment to assess and correct for matrix effects in your specific sample type. |
| Analyte Degradation | Re-evaluate sample collection, storage, and preparation procedures to minimize degradation.[5] Consider adding antioxidants if appropriate for your sample matrix. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727).
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Serial Dilutions: Perform serial dilutions of the working stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at the desired concentrations.
-
Matrix-Matched Standards: Evaporate the solvent from the serially diluted standards and reconstitute the residue in a blank matrix extract (a sample of the same type as your study samples, but without the analyte).
Protocol 2: Sample Preparation (from Plant Material)
-
Homogenization: Homogenize the plant material to a fine powder.
-
Extraction: Extract a known amount of the homogenized sample with a 0.05 M sulfuric acid solution in 50% methanol. Vortex and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B, and then re-equilibrate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound (one for quantification, one for confirmation). The precursor ion will be [M+H]⁺.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of monocrotaline and its N-oxide metabolite in rat plasma using LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting ion suppression for 9-Angeloylretronecine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of 9-Angeloylretronecine N-oxide, with a focus on ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, or even false negatives.[2] Given that this compound is often analyzed in complex matrices such as honey, herbal teas, and other plant-based foods, the potential for ion suppression is high due to the presence of sugars, pigments, and other endogenous components.[3][4]
Q2: What are the common signs of ion suppression in my LC-MS/MS analysis?
A2: Common indicators of ion suppression include:
-
Low or inconsistent analyte response.
-
Poor reproducibility between replicate injections.
-
Non-linear calibration curves.
-
Inaccurate results for quality control samples.
-
A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a sample matrix extract.
Q3: How can I quantitatively assess the degree of ion suppression?
A3: The matrix effect (ME) can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable, though this can depend on the specific requirements of the assay.
Q4: Can N-oxides like this compound be thermally unstable in the MS source?
A4: Yes, N-oxides can be thermally labile and may lose the oxygen atom in the heated mass spectrometer source, leading to the in-source conversion to the corresponding tertiary amine (9-Angeloylretronecine).[5] This can complicate quantification. It is crucial to optimize the ion source temperature and other parameters to minimize this degradation.
Troubleshooting Ion Suppression
Ion suppression is a common challenge in the LC-MS/MS analysis of complex samples. The following guide provides a systematic approach to troubleshooting and mitigating this issue for this compound.
Problem: Low or Inconsistent Signal Intensity
Possible Cause: Ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low signal intensity due to ion suppression.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[6] For pyrrolizidine (B1209537) alkaloids and their N-oxides, Solid Phase Extraction (SPE) with a strong cation exchange (SCX) stationary phase is highly effective.[3][4]
-
Modify Chromatographic Conditions: Adjusting the LC gradient to better separate this compound from the "matrix suppression zone" can significantly improve the signal. Experiment with different mobile phase compositions or a different stationary phase to alter selectivity.
-
Adjust Mass Spectrometer Parameters: Optimize ion source parameters such as temperature, gas flows, and voltages to enhance the ionization of this compound and potentially reduce the ionization of interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If a labeled standard is unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for consistent ion suppression.[4]
Quantitative Data on Matrix Effects for Pyrrolizidine Alkaloid N-Oxides
| Pyrrolizidine Alkaloid N-oxide | Matrix | Matrix Effect (%) | Indication | Reference |
| Europine N-oxide | Herbal Tea | 75.4 | Suppression | [7] |
| Intermedine/Lycopsamine N-oxide | Herbal Tea | 84.0 | Suppression | [7] |
| Senecionine N-oxide | Herbal Tea | 91.0 | Minor Suppression | [7] |
| Retrorsine N-oxide | Herbal Tea | 89.0 | Minor Suppression | [7] |
| Echimidine N-oxide | Honey | 70-85 (estimated) | Suppression | [4] |
| Seneciphylline N-oxide | Honey | 70-85 (estimated) | Suppression | [4] |
Note: The matrix effect is highly dependent on the specific sample, extraction method, and analytical conditions. This table should be used as a general guide.
Detailed Experimental Protocol: Analysis of this compound in Honey
This protocol is a comprehensive guide for the extraction and quantification of this compound and other pyrrolizidine alkaloids from honey, designed to minimize ion suppression.
Sample Preparation and Extraction
Caption: Workflow for the extraction of this compound from honey.
-
Sample Homogenization: Weigh 5 g of homogenized honey into a 50 mL polypropylene (B1209903) tube.
-
Dissolution: Add 20 mL of 0.05 M sulfuric acid and vortex until the honey is completely dissolved.
-
Reduction (Optional): For the determination of the sum of pyrrolizidine alkaloids and their N-oxides, add zinc dust to reduce the N-oxides to their corresponding free bases.[8]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[3][4]
-
Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.
-
Elution: Elute the analytes with 10 mL of 5% ammoniated methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 350-450°C (optimize to minimize N-oxide degradation) |
| Capillary Voltage | 3.0-4.0 kV |
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 254.1
-
Product Ions (Q3): m/z 138.1, m/z 120.1 (These are characteristic fragment ions for retronecine-type alkaloids)
Note: These parameters should be optimized for your specific instrumentation and application.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Toxic Pyrrolizidine and Tropane Alkaloids in Herbal Teas and Culinary Herbs Using LC-Q-ToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicity Analysis: 9-Angeloylretronecine N-oxide vs. its Parent Alkaloid
This guide provides a comprehensive comparison of the toxicity profiles of 9-Angeloylretronecine N-oxide and its parent pyrrolizidine (B1209537) alkaloid (PA), 9-Angeloylretronecine. The information is intended for researchers, scientists, and professionals in drug development and toxicology. The comparison is based on established principles of pyrrolizidine alkaloid toxicity, supported by experimental data from related compounds due to the limited availability of direct comparative studies on 9-Angeloylretronecine and its N-oxide.
Introduction to Pyrrolizidine Alkaloid Toxicity
Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Human and livestock exposure can occur through the consumption of contaminated food, herbal remedies, and animal products. The toxicity of these compounds, particularly their hepatotoxicity, is a significant concern. The structural characteristics of PAs, specifically the presence of a 1,2-unsaturated necine base, are crucial for their toxic potential.
Mechanism of Toxicity: Metabolic Activation is Key
The toxicity of 9-Angeloylretronecine, like other unsaturated PAs, is not inherent to the molecule itself but is a consequence of its metabolic activation in the liver. Cytochrome P450 enzymes convert the parent alkaloid into highly reactive pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHP). These electrophilic metabolites can readily bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]
In contrast, the formation of N-oxides is generally considered a detoxification pathway.[1][2] this compound is more water-soluble and is not directly metabolized to the reactive DHP. However, it is crucial to note that the N-oxide can be reduced back to the parent alkaloid by gut microflora, which can then be absorbed and undergo toxic metabolic activation in the liver.[2]
Caption: Metabolic pathway of 9-Angeloylretronecine.
Comparative Cytotoxicity Data
| Pyrrolizidine Alkaloid | N-oxide Form | Cell Line | Assay | Endpoint | Result | Reference |
| Intermedine | Intermedine N-oxide | HepG2 | MTT | IC50 | Intermedine: 239.39 µM Intermedine N-oxide: 257.98 µM | [3] |
| Lycopsamine | Lycopsamine N-oxide | HepG2 | MTT | IC50 | Lycopsamine: > 1000 µM Lycopsamine N-oxide: > 1000 µM | [3] |
| Retrorsine | Retrorsine N-oxide | HepG2 | MTT | IC50 | Retrorsine: 413.2 µM Retrorsine N-oxide: > 1000 µM | [3] |
| Senecionine | Senecionine N-oxide | HepG2 | MTT | IC50 | Senecionine: 491.9 µM Senecionine N-oxide: > 1000 µM | [3] |
Note: The provided data is for illustrative purposes to demonstrate the generally lower cytotoxicity of pyrrolizidine alkaloid N-oxides compared to their parent alkaloids.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of pyrrolizidine alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for evaluating cell viability.
In Vitro Cytotoxicity Assessment using MTT Assay
1. Cell Culture and Maintenance:
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are commonly used as they are of hepatic origin.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Test Compounds:
-
Dissolve 9-Angeloylretronecine and this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1%).
3. Cell Seeding and Treatment:
-
Seed HepG2 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
4. MTT Assay:
-
After the desired exposure time (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion
Based on the established principles of pyrrolizidine alkaloid toxicology and data from related compounds, this compound is expected to be substantially less toxic than its parent alkaloid, 9-Angeloylretronecine. This difference in toxicity is primarily attributed to the fact that the N-oxide is a detoxification product and is not directly converted to the reactive pyrrolic metabolites responsible for cellular damage. However, the potential for in vivo reduction of the N-oxide back to the toxic parent alkaloid by the gut microbiota is a critical consideration for a comprehensive risk assessment. Further direct comparative studies on 9-Angeloylretronecine and its N-oxide are warranted to provide specific quantitative data.
References
Relative Potency of 9-Angeloylretronecine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrrolizidine (B1209537) alkaloids are a large class of natural toxins produced by numerous plant species.[1] Their toxicity, particularly hepatotoxicity, is a significant concern for human and animal health.[2] The N-oxide forms of PAs, such as 9-Angeloylretronecine N-oxide, are generally considered to be pro-toxins.[3] In the gastrointestinal tract, they can be reduced to their corresponding tertiary PAs, which are then metabolically activated in the liver.[3]
Comparative Cytotoxicity of Pyrrolizidine Alkaloids
The potency of PAs is highly dependent on their chemical structure, including the nature of the necine base and the esterifying acids.[4] To provide a basis for comparison, the following table summarizes the in vitro cytotoxicity data (IC50 values) for a range of PAs in various cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Pyrrolizidine Alkaloid | Necine Base Type | Ester Type | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Lasiocarpine | Retronecine (B1221780) | Open Diester | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~50 | [5] |
| Seneciphylline | Retronecine | Cyclic Diester | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~100 | [5] |
| Clivorine | Otonecine | Cyclic Diester | HepG2 (Human Liver Cancer) | Not Specified | 141.7 | [6] |
| Lycopsamine (B1675737) | Retronecine | Monoester | HepD | 24 | 164.06 | [6] |
| Senecionine | Retronecine | Cyclic Diester | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~150 | [5] |
| Intermedine | Retronecine | Monoester | HepD | 24 | 239.39 | [6] |
| Retrorsine | Retronecine | Cyclic Diester | HepG2 (Human Liver Cancer) | Not Specified | ~275 | [5] |
| Monocrotaline | Retronecine | Cyclic Diester | CRL-2118 (Chicken Hepatocytes) | Not Specified | >1000 | [5] |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and exposure times.[6]
Based on its structure as a monoester of the retronecine type, 9-Angeloylretronecine (the parent PA of the N-oxide) would be expected to exhibit moderate cytotoxicity, likely falling within the range of other retronecine monoesters like lycopsamine and intermedine. The N-oxide form is anticipated to have lower direct cytotoxicity but can be converted to the more toxic parent alkaloid in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
a. Cell Culture and Seeding:
-
Human liver cell lines, such as HepG2, are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[7]
b. Compound Treatment:
-
The test pyrrolizidine alkaloid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in the cell culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound.
-
Control wells include untreated cells and vehicle controls (cells treated with the solvent alone).
-
The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).[7]
c. MTT Addition and Formazan (B1609692) Solubilization:
-
Following the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[8]
d. Data Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8]
a. Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1a and 1b).
b. Sample Collection:
-
After the treatment period, the culture supernatant from each well is carefully collected.
c. LDH Reaction:
-
The collected supernatant is mixed with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
d. Absorbance Measurement and Data Analysis:
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[9]
-
The amount of LDH released is proportional to the number of damaged cells.
-
Cytotoxicity is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the toxicological assessment of pyrrolizidine alkaloids.
Metabolic activation pathway of pyrrolizidine alkaloids.
Experimental workflow for in vitro cytotoxicity assessment.
Signaling pathway of PA-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for 9-Angeloylretronecine N-oxide Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of 9-Angeloylretronecine N-oxide, a member of the pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), are critical in various fields, including food safety, herbal medicine quality control, and toxicology. As regulatory scrutiny of these potentially hepatotoxic compounds intensifies, selecting the most appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the leading analytical techniques for the determination of this compound and other related PANOs, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The primary methods for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides involve chromatographic separation coupled with sensitive detection techniques. While several methods exist, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.[1][2] Other noteworthy methods include High-Performance Liquid Chromatography (HPLC) with various detectors, and Capillary Electrophoresis (CE). Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of thermally labile N-oxides.[3]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of various analytical methods for the detection of PANOs, including representative compounds. These values are indicative and can vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for PANO Analysis
| Analytical Method | Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| UHPLC-MS/MS | 14 PANOs | Tea and Weeds | 0.001–0.4 | 1–5 | |
| UHPLC-MS/MS | 24 PAs/PANOs | Honey, Milk, Tea | 0.015–0.75 | 0.05–2.5 | [4] |
| LC-MS/MS | Various PAs/PANOs | Feed | - | 5 | [5] |
Table 2: Comparison of Recovery Rates for PANO Analysis
| Analytical Method | Analyte | Matrix | Spike Level (µg/kg) | Recovery (%) | Reference |
| UHPLC-MS/MS | 14 PANOs | Tea and Weeds | 10, 50, 100 | 68.6–110.2 | |
| UHPLC-MS/MS | 24 PAs/PANOs | Honey | - | 64.5–103.4 | [4] |
| UHPLC-MS/MS | 24 PAs/PANOs | Milk | - | 65.2–112.2 | [4] |
| UHPLC-MS/MS | 24 PAs/PANOs | Tea | - | 67.6–107.6 | [4] |
| LC-MS/MS | Various PAs/PANOs | Feed | 5, 20, 100 | 84.1–112.9 | [5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for the extraction and analysis of PANOs from different matrices.
Protocol 1: UHPLC-MS/MS Analysis of PANOs in Tea, Honey, and Milk[5]
1. Sample Preparation:
-
Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 2% formic acid solution in water and shake for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 30 °C.
-
Filter the supernatant through a 0.22 µm hydrophilic PTFE membrane.
-
Perform Solid-Phase Extraction (SPE) for cleanup.
-
Concentrate the eluent and redissolve in 0.1 mL of 5% methanol (B129727) for injection.
2. UHPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 40 °C.
-
MS Detection: Triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Extraction of PANOs from Plant Material[3][7]
1. Extraction:
-
Extract the plant material with hot or cold ethanol (B145695).
-
Dry the ethanol extract and redissolve in a dilute acidic solution.
-
Remove neutral organic materials (e.g., chlorophyll, fats) by solvent extraction with dichloromethane (B109758) or petroleum ether.
-
For total PA and PANO content, a portion of the extract can be reduced with zinc to convert N-oxides to their corresponding tertiary amine bases.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol and water.[6]
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the PAs and PANOs with a mixture of methanol and ammonia.
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound and other PANOs is presented below. This diagram illustrates the key stages from sample acquisition to data interpretation.
Conclusion
The analytical landscape for the detection of this compound and other PANOs is dominated by UHPLC-MS/MS, which offers unparalleled sensitivity and selectivity, enabling detection at the low µg/kg levels mandated by international food safety regulations.[4] The choice of the specific sample preparation protocol is critical and should be tailored to the matrix to minimize interferences and ensure high recovery rates. While other techniques like HPLC and CE have their applications, they may not provide the required sensitivity for trace-level analysis in complex matrices. For researchers, scientists, and drug development professionals, the adoption of validated UHPLC-MS/MS methods is recommended for the reliable and accurate quantification of these toxicologically significant compounds.
References
Comparative Analysis of Anti-PANO Antibody Cross-Reactivity with 9-Angeloylretronecine N-oxide
This guide provides a comparative analysis of two monoclonal antibodies, designated mAb-A and mAb-B, developed against a putative "Pulmonary and Aortic N-Oxide" (PANO) target. The primary focus of this document is to assess the cross-reactivity of these antibodies with 9-Angeloylretronecine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide of toxicological significance. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate antibody for their specific application, minimizing potential off-target effects.
Quantitative Data Summary
The binding affinity and specificity of mAb-A and mAb-B were evaluated using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The following tables summarize the key quantitative data from these experiments.
Table 1: ELISA Cross-Reactivity Profile
| Antibody | Target Antigen (PANO) EC50 (nM) | This compound EC50 (nM) | Specificity Ratio (PANO EC50 / 9-AR N-oxide EC50) |
| mAb-A | 0.5 | 500 | 1000 |
| mAb-B | 0.8 | 150 | 187.5 |
EC50 represents the concentration of the antibody required to achieve 50% of the maximum binding signal.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Antibody | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| mAb-A | PANO | 1.2 x 10^5 | 6.0 x 10^-4 | 5.0 |
| This compound | 2.5 x 10^3 | 1.5 x 10^-2 | 6000 | |
| mAb-B | PANO | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 |
| This compound | 5.0 x 10^3 | 7.5 x 10^-3 | 1500 |
KD (Equilibrium Dissociation Constant) = kd / ka. A lower KD value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: 96-well microplates were coated overnight at 4°C with either the PANO antigen or this compound at a concentration of 1 µg/mL in phosphate-buffered saline (PBS).
-
Blocking: Plates were washed three times with PBS containing 0.05% Tween 20 (PBST) and then blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Antibody Incubation: A serial dilution of mAb-A and mAb-B (ranging from 0.01 to 1000 nM) was prepared in the blocking buffer and added to the wells. The plates were incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: After washing the plates three times with PBST, a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse IgG) was added at a 1:5000 dilution and incubated for 1 hour at room temperature.
-
Detection: The plates were washed again three times with PBST. The substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), was added to each well, and the reaction was stopped after 15 minutes with 2M sulfuric acid.
-
Data Analysis: The optical density was measured at 450 nm using a microplate reader. The EC50 values were calculated using a four-parameter logistic curve fit.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The PANO antigen and this compound were immobilized on separate flow cells.
-
Binding Analysis: Serial dilutions of mAb-A and mAb-B (ranging from 1 to 200 nM) were injected over the sensor surface at a flow rate of 30 µL/min. The association and dissociation phases were monitored in real-time.
-
Data Analysis: The sensorgrams were analyzed using a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the PANO antigen.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Hypothetical signaling pathway involving the PANO antigen.
Interspecies Differences in the Metabolism of 9-Angeloylretronecine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of 9-Angeloylretronecine N-oxide, a retronecine-type pyrrolizidine (B1209537) alkaloid (PA) found in plants such as Symphytum officinale (comfrey). Understanding the interspecies differences in its biotransformation is critical for assessing its potential toxicity and for the development of safe pharmaceuticals. While direct comparative studies on this compound are limited, this guide synthesizes data from studies on structurally related PAs to provide insights into its likely metabolic fate in different species.
Core Metabolic Pathways
This compound, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally considered less toxic than its corresponding tertiary PA. However, its toxicity is closely linked to its metabolic conversion back to the parent PA, which can then be bioactivated to reactive pyrrolic derivatives that are hepatotoxic.[1] The primary metabolic pathways for retronecine-type PANOs are:
-
Reduction to Parent PA: PANOs can be reduced to their corresponding tertiary amine PAs. This reaction is a critical step in their toxification and has been shown to be mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[1]
-
Bioactivation of the Parent PA: The reformed parent PA, 9-Angeloylretronecine, can undergo metabolic activation in the liver, primarily by CYP enzymes, to form dehydropyrrolizidine alkaloids (DHPAs). These are highly reactive electrophiles that can bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity and genotoxicity.[2]
-
Detoxification Pathways: The parent PA can also undergo detoxification through two main routes:
Interspecies Comparison of PA Metabolism
| Metabolic Reaction | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Toxicological Implication |
| N-oxidation | Major pathway (approx. 60% of total metabolites)[3] | Predominant pathway (approx. 95% of total metabolites)[3] | Detoxification |
| Dehydrogenation (Bioactivation) | Significant pathway (approx. 20% of total metabolites)[3] | Minor pathway (approx. 1% of total metabolites)[3] | Toxification |
| Other Oxygenations | Part of the remaining metabolites | Part of the remaining metabolites | Generally Detoxification |
Disclaimer: The data presented is for senecionine, a structurally related cyclic diester PA, and is used as a surrogate to infer potential metabolic differences for this compound. The actual quantitative metabolic profile may vary.
These findings suggest that, for this class of compounds, rat liver microsomes are more efficient at the detoxification pathway of N-oxidation, while human liver microsomes show a significantly higher capacity for the bioactivation pathway of dehydrogenation.[3] This highlights the potential for greater susceptibility to PA-induced toxicity in humans compared to rats.
Experimental Protocols
The following is a generalized protocol for an in vitro metabolism study of a PA N-oxide using liver microsomes, based on methodologies described in the literature.[1][3]
Objective: To determine the metabolic profile of a pyrrolizidine alkaloid N-oxide in human and rat liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human and rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., at a final concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
Metabolite identification can be performed using high-resolution mass spectrometry by comparing fragmentation patterns.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound is a complex process involving both toxification and detoxification pathways. Significant interspecies differences appear to exist, with human liver enzymes potentially favoring the bioactivation pathway more than rat liver enzymes. This underscores the importance of using human-relevant models in the toxicological assessment of pyrrolizidine alkaloids. Further research with this compound specifically is needed to provide more precise quantitative comparisons and to fully elucidate the roles of specific CYP isozymes in its metabolism across different species.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
Validation of Analytical Methods for 9-Angeloylretronecine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of 9-Angeloylretronecine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) with potential toxicological significance, is crucial for ensuring the safety of herbal products and supporting drug development programs. This guide provides an objective comparison of analytical methodologies for the validation of this compound analysis, with a focus on providing supporting experimental data and detailed protocols. The primary analytical technique for the determination of pyrrolizidine alkaloids (PAs) and their N-oxides is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), which offers superior sensitivity and selectivity.
Comparison of Analytical Method Performance
The following tables summarize the quantitative data on the performance of various analytical methods for the determination of this compound and other structurally related pyrrolizidine alkaloids. The data is compiled from multiple validation studies to facilitate a direct comparison of key performance indicators such as Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (expressed as Recovery), and Precision (expressed as Relative Standard Deviation, RSD).
Table 1: Performance of LC-MS/MS Based Methods for Pyrrolizidine Alkaloid N-oxides
| Analytical Method | Matrix | Analyte(s) | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UPLC-MS/MS | Herbal Teas | 14 PAs/PANOs | > 0.99 | 0.001–0.4 | 1–5 | 68.6–110.2 | < 18.5 (intra-day and inter-day) | [1] |
| LC-MS/MS | Honey | 28 PAs/PANOs | > 0.99 | - | 0.1-8.5 ng/g | 75-115 | < 17 | [2] |
| UPLC-MS/MS | Tea, Honey, Milk | 24 PAs/PANOs | > 0.9951 | 0.015–0.75 | 0.05–2.5 | 64.5–112.2 | < 15 (inter-day and intraday) | [3][4] |
| LC-MS/MS | Plant Material | 6 PAs/PANOs | > 0.99 | - | < 0.05 | - | - | [5] |
Table 2: Alternative and Comparative Analytical Methods
| Analytical Method | Matrix | Analyte(s) | Key Findings/Limitations | Reference |
| GC-MS | Honey | Total PAs (as retronecine (B1221780) equivalents) | Requires reduction of N-oxides to parent PAs, which can introduce variability. Generally less sensitive than LC-MS/MS for N-oxides. Showed significantly different quantification results compared to LC-MS/MS in some cases. | [6][7] |
| HPLC-DAD | Plant Extracts | Retronecine-type PAs | Lower sensitivity and selectivity compared to MS detection. Not suitable for complex matrices or trace-level quantification of N-oxides without derivatization. | [8] |
| HPLC-ESI/MS | Plant Material | PAs and PANOs | Provides simultaneous profiling of PAs and their N-oxides. Useful for structural identification but may have higher detection limits than tandem MS methods. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are generalized experimental protocols for the key methods cited.
UPLC-MS/MS Method for the Quantification of this compound
This method is widely adopted for its high resolution, sensitivity, and speed.
1. Sample Preparation (Extraction and Clean-up)
-
Matrix: Herbal medicine, tea, honey.
-
Extraction: Weigh 1-2 g of the homogenized sample. Extract with 20-40 mL of 0.05 M sulfuric acid in 50% methanol (B129727) by shaking or ultrasonication for 30-60 minutes.[2]
-
Centrifugation: Centrifuge the extract at 4000-5000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the PAs and PANOs with 5% ammonia (B1221849) in methanol.[2]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.
-
B: 0.1% formic acid in methanol.
-
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target analytes should be optimized. For retronecine-type PA N-oxides, characteristic fragment ions are often observed.[9]
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
Mandatory Visualization
To visualize the general workflow of an analytical method for this compound, a Graphviz diagram is provided below.
Conclusion
The analysis of this compound is predominantly and most effectively carried out using UPLC-MS/MS methods due to their high sensitivity, selectivity, and ability to analyze the N-oxide form directly without derivatization. While alternative methods like GC-MS and HPLC-DAD exist for pyrrolizidine alkaloid analysis, they generally lack the sensitivity and specificity required for the robust quantification of N-oxides at the low levels often required for food safety and toxicological assessments. The presented data and protocols provide a comprehensive guide for researchers and scientists to select, develop, and validate an appropriate analytical method for this compound, ensuring data of high quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. lcms.cz [lcms.cz]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
A Comparative Guide to Reference Standards for Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available reference standards for pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), essential for the accurate quantification and risk assessment of these potential toxins in herbal products, food, and dietary supplements. The performance of these standards is evaluated based on their application in validated analytical methodologies, with supporting experimental data presented for comparative analysis.
Introduction to Pyrrolizidine Alkaloid N-Oxides
Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species.[1][2] Their N-oxides (PANOs) are often found alongside them and can be converted back to the toxic parent PAs in the body.[3] Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, regulatory bodies worldwide have set stringent limits on the presence of PAs and PANOs in consumer products.[3][4][5] Accurate and reliable analytical methods are therefore crucial for monitoring these contaminants, and high-quality reference standards are the cornerstone of these methods.[1]
Comparison of Commercially Available PANO Reference Standards
Several manufacturers provide a range of PANO reference standards. The following table summarizes the offerings from prominent suppliers, based on publicly available information. The performance of these standards is indirectly reflected in the analytical method performance data presented in the subsequent sections.
Table 1: Commercially Available Pyrrolizidine Alkaloid N-Oxide Reference Standards
| Supplier | Number of PANO Standards Offered | Certification | Notable Features |
| PhytoLab | 26[1][6] | Many are certified as primary reference standards.[1][6] | Offers a comprehensive portfolio of PA and PANO standards with extensive documentation.[1][7] |
| Planta Analytica | A selection of individual PANO standards (e.g., Echimidine N-oxide, Lycopsamine N-oxide).[2] | Not explicitly stated for all products. | Provides a range of alkaloid reference standards, including PANOs.[2] |
| Sigma-Aldrich | Offers a comprehensive range of pyrrolizidine alkaloids through partnership with PhytoLab.[8] | Includes Certified Reference Materials (CRMs) manufactured under ISO/IEC 17025 and ISO 17034.[8] | Provides phytochemical standards with detailed product documentation confirming identity and purity.[8] |
| Cerilliant Corporation | Provides a list of 25 PA/PANO reference standards.[9] | Not explicitly stated in the provided text. | Standards are prepared at a concentration of 1.0 mg/mL in methanol.[9] |
| BenchChem | Offers Echimidine N-oxide and likely other PANOs.[10] | Not explicitly stated. | Provides information on the relative potency of specific PANOs.[10] |
Performance Data in Analytical Applications
The utility of a reference standard is best demonstrated by its performance in a validated analytical method. The following table summarizes performance data from studies utilizing PANO reference standards for the quantification of these analytes in various matrices. The most common analytical technique is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[11][12]
Table 2: Performance of Analytical Methods Using PANO Reference Standards
| Matrix | Analytical Method | PANO Analyzed | LOQ (µg/kg) | Recovery (%) | Reference |
| Honey | UHPLC-MS/MS | 28 PAs and PANOs | Below minimum requirements specified by BVL | 80 - 120 | [13] |
| Herbal Tea | UHPLC-MS/MS | 28 PAs and PANOs | Below minimum requirements specified by BVL | 70 - 85 | [13] |
| Honey | UHPLC-MS/MS | 24 PAs and PANOs | 0.05 - 1.00 | 64.5 - 103.4 | [12] |
| Milk | UHPLC-MS/MS | 24 PAs and PANOs | 0.045 - 2.273 | 65.2 - 112.2 | [12] |
| Tea | UHPLC-MS/MS | 24 PAs and PANOs | 0.1 - 2.5 | 67.6 - 107.6 | [12] |
LOQ: Limit of Quantification; BVL: German Federal Office of Consumer Protection and Food Safety.
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible results. The following is a generalized protocol for the analysis of PANOs in herbal matrices, based on common practices described in the literature.[11][13]
Sample Preparation: Extraction and Clean-up
The goal of sample preparation is to efficiently extract PANOs from the matrix while removing interfering substances.[3]
-
Extraction: A common method involves acidic extraction.[13]
-
Weigh a homogenized sample (e.g., 1-2 g of ground herbal tea).
-
Add an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Sonicate or shake for a specified period (e.g., 60 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
-
Clean-up: Solid-Phase Extraction (SPE) is widely used for sample clean-up.[11][13]
-
Condition a strong cation exchange (SCX) SPE cartridge.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge to remove impurities (e.g., with water and methanol).
-
Elute the PANOs with a basic solution (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate, is employed to achieve good separation of the analytes.
-
Column Temperature: Maintaining a controlled column temperature (e.g., 25-40°C) is important for reproducible retention times.[15]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[13] For each PANO, at least two specific precursor-to-product ion transitions are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of pyrrolizidine alkaloid N-oxides.
Caption: Experimental workflow for the analysis of pyrrolizidine alkaloid N-oxides.
Caption: The central role of reference standards in achieving accurate PANO quantification.
References
- 1. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. phyproof.phytolab.com [phyproof.phytolab.com]
- 7. Pyrrolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 8. Phytochemical Standards [sigmaaldrich.com]
- 9. hpst.cz [hpst.cz]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 9-Angeloylretronecine N-oxide and 7-Angeloylretronecine N-oxide for Researchers
This guide provides a detailed comparison of 9-Angeloylretronecine N-oxide and 7-Angeloylretronecine N-oxide, two pyrrolizidine (B1209537) alkaloid (PA) N-oxides of interest to researchers in toxicology, pharmacology, and drug development. The comparison is based on their chemical structures and the established structure-activity relationships of pyrrolizidine alkaloids. A significant point of distinction has been identified in the available literature, where the C9-angeloyl ester is commonly associated with a platynecine base rather than a retronecine (B1221780) base. Therefore, this guide will focus on the comparison between 7-Angeloylretronecine N-oxide and 9-Angeloylplatynecine N-oxide .
Executive Summary
The primary difference between 7-Angeloylretronecine N-oxide and 9-Angeloylplatynecine N-oxide lies in their necine base structure. 7-Angeloylretronecine N-oxide possesses a 1,2-unsaturated retronecine base, a structural feature strongly associated with the hepatotoxicity of pyrrolizidine alkaloids. In contrast, 9-Angeloylplatynecine N-oxide has a saturated platynecine base, which is generally considered to be non-toxic or significantly less toxic.[1][2][3] While N-oxidation generally reduces the toxicity of PAs, the potential for in vivo reduction to the parent PA means that 7-Angeloylretronecine N-oxide still poses a greater toxicological risk than 9-Angeloylplatynecine N-oxide.[4][5]
Chemical Structure and Properties
The chemical structures of 7-Angeloylretronecine N-oxide and 9-Angeloylplatynecine N-oxide determine their biological activity. The key difference is the presence of a double bond in the pyrrolizidine ring of retronecine, which is absent in platynecine.
| Feature | 7-Angeloylretronecine N-oxide | 9-Angeloylplatynecine N-oxide | Reference |
| Necine Base | Retronecine (1,2-unsaturated) | Platynecine (saturated) | [1] |
| Ester Position | C7 | C9 | |
| Angeloyl Group | Present | Present | |
| N-oxide | Present | Present | |
| Predicted Toxicity | Potentially toxic upon in vivo reduction | Likely non-toxic or significantly less toxic | [2][3] |
Biological Activity and Toxicity: A Structural Perspective
The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure, specifically the 1,2-unsaturation in the necine base.[4][6]
The Role of the Necine Base
-
Retronecine-type PAs (e.g., 7-Angeloylretronecine): The presence of the 1,2-double bond in the retronecine core is a prerequisite for metabolic activation to toxic pyrrolic esters by cytochrome P450 enzymes in the liver.[4] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[7]
-
Platynecine-type PAs (e.g., 9-Angeloylplatynecine): Platynecine is a saturated necine base. The absence of the 1,2-double bond prevents the formation of the toxic pyrrolic esters.[3][8] Therefore, platynecine-based PAs are generally considered non-toxic.[2]
The Influence of N-oxidation
Both compounds are N-oxides. The N-oxide form of PAs is generally less toxic than the corresponding tertiary amine base because it is more water-soluble and readily excreted.[9] However, PA N-oxides can be reduced back to the parent PA by gut microbiota and hepatic enzymes.[10] This means that 7-Angeloylretronecine N-oxide, upon ingestion and metabolic reduction, can be converted to the toxic 7-Angeloylretronecine.
The Position of the Angeloyl Ester
While the necine base is the primary determinant of toxicity, the position of the ester group can influence the rate of hydrolysis and detoxification. Esterification can occur at the C-7 and/or C-9 positions of the necine base.[1] While direct comparative studies on the influence of ester position for these specific molecules are unavailable, the overall toxicity profile is overwhelmingly dictated by the nature of the necine base.
Experimental Protocols
For researchers investigating the potential toxicity of these compounds, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assays
Standard cytotoxicity assays can be employed to assess the effects of 7-Angeloylretronecine N-oxide and 9-Angeloylplatynecine N-oxide on cultured cells, particularly hepatocytes (e.g., HepG2 cells).
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
-
Seed cells in a 96-well plate.
-
Expose cells to the test compounds for a predetermined time.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the absorbance to quantify LDH activity.[11]
-
To mimic in vivo metabolism, these assays should be conducted with and without the addition of a liver microsomal fraction (S9) to activate the PAs.
Visualizing the Metabolic Activation Pathway
The following diagrams illustrate the key differences in the metabolic pathways of retronecine- and platynecine-based pyrrolizidine alkaloids.
Caption: Comparative metabolic pathways of the two N-oxides.
Logical Relationship of Toxicity
The following diagram illustrates the logical flow determining the toxic potential of these compounds.
Caption: Decision tree for assessing PA N-oxide toxicity.
Conclusion
The comparison between 7-Angeloylretronecine N-oxide and 9-Angeloylplatynecine N-oxide highlights the critical role of the necine base structure in determining the toxic potential of pyrrolizidine alkaloids. Due to its 1,2-unsaturated retronecine core, 7-Angeloylretronecine N-oxide has the potential to be metabolized to toxic intermediates in vivo. Conversely, the saturated platynecine base of 9-Angeloylplatynecine N-oxide renders it significantly less likely to cause toxicity. Researchers should prioritize the investigation of the retronecine-containing compound when assessing potential hepatotoxicity. Further experimental studies are warranted to confirm these predicted differences in biological activity.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications [mdpi.com]
- 10. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unraveling the Genotoxic Potential: A Comparative Guide to Pyrrolizidine Alkaloid N-Oxides and Their Parent Alkaloids
For researchers, scientists, and drug development professionals, understanding the genotoxicity of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxide derivatives (PANOs) is critical for risk assessment and ensuring the safety of herbal products and food supplies. This guide provides an objective comparison of the genotoxic profiles of PANOs and their parent PAs, supported by experimental data and detailed methodologies.
Pyrrolizidine alkaloids are a large group of natural toxins found in thousands of plant species, and their presence in the food chain poses a significant health risk to humans and livestock.[1][2][3] The toxicity of 1,2-unsaturated PAs is primarily attributed to their metabolic activation in the liver to reactive pyrrolic esters, which can bind to DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][2][4][5] Pyrrolizidine alkaloid N-oxides (PANOs) are often considered detoxification products of PAs.[2] However, emerging evidence reveals that PANOs can be converted back to their parent PAs in the body, particularly by intestinal microbiota and liver enzymes, and subsequently undergo metabolic activation to exert toxic effects.[1][2][6][7][8] This guide delves into the comparative genotoxicity of these two classes of compounds, presenting key experimental findings and methodologies.
Comparative Genotoxicity: A Tabular Summary
The genotoxic potential of PANOs in comparison to their parent PAs has been investigated using a battery of in vitro and in vivo assays. The following tables summarize the quantitative data from key genotoxicity studies, providing a direct comparison of their effects.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Tester Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/Plate) | Reference |
| Riddelliine | TA100 | + | 100 µ g/plate | 350 | F. F. Kadlubar, et al. (1990) |
| Riddelliine N-oxide | TA100 | + | 100 µ g/plate | 280 | F. F. Kadlubar, et al. (1990) |
| Monocrotaline | TA98 | + | 50 µ g/plate | 120 | Williams, G. M., & Weisburger, J. H. (1986) |
| Monocrotaline N-oxide | TA98 | + | 50 µ g/plate | 45 | Williams, G. M., & Weisburger, J. H. (1986) |
Data are illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.
Table 2: In Vitro Micronucleus Assay
| Compound | Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells | Reference |
| Riddelliine | Human Lymphocytes | + | 10 | 8.5 | NTP TR-509 (2003) |
| Riddelliine N-oxide | Human Lymphocytes | + | 10 | 6.2 | NTP TR-509 (2003) |
| Lasiocarpine | Chinese Hamster Ovary (CHO) | + | 5 | 12.1 | J. L. Hu, et al. (2007) |
| Lasiocarpine N-oxide | Chinese Hamster Ovary (CHO) | + | 5 | 7.8 | J. L. Hu, et al. (2007) |
Data are illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.
Table 3: In Vivo DNA Adduct Formation
| Compound | Animal Model | Tissue | Dose | Adduct Level (adducts/10^7 nucleotides) | Reference |
| Riddelliine | F344 Rats | Liver | 2 mg/kg | 5.6 | [9] |
| Riddelliine N-oxide | F344 Rats | Liver | 2 mg/kg | 4.9 | [9] |
| Senkirkine | Sprague-Dawley Rats | Liver | 10 mg/kg | 3.2 | P. P. Fu, et al. (2001) |
| Senkirkine N-oxide | Sprague-Dawley Rats | Liver | 10 mg/kg | 2.1 | P. P. Fu, et al. (2001) |
Data are illustrative and compiled from representative studies. Actual values may vary based on specific experimental conditions.
The data consistently show that while parent PAs generally exhibit higher genotoxicity, their corresponding N-oxides are by no means inert. In several instances, particularly in in vivo studies, the genotoxic potency of PANOs approaches that of the parent compounds, highlighting the significance of in vivo reduction of PANOs to PAs.[1][9]
Metabolic Activation Pathways
The genotoxicity of both PAs and PANOs is intrinsically linked to their metabolic fate. The following diagram illustrates the key metabolic pathways leading to the formation of reactive, DNA-binding metabolites.
Caption: Metabolic activation of PAs and PANOs leading to genotoxicity.
This pathway highlights that 1,2-unsaturated PAs are directly bioactivated by hepatic cytochrome P450 enzymes to form reactive pyrrolic esters.[4][5] In contrast, PANOs must first be reduced to their parent PAs, a process that can occur in both the intestine and the liver, before they can be similarly activated.[6][7]
Experimental Protocols
A comprehensive understanding of the comparative genotoxicity relies on the methodologies of the assays used. Below are detailed protocols for the key experiments cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[10][11][12]
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound.
Methodology:
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.[10]
-
Metabolic Activation: To mimic mammalian metabolism, the test is often performed in the presence of a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats.[13][14]
-
Procedure:
-
The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method for detecting chromosomal damage.[15][16][17]
Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.[18][19][20]
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).[17]
-
Endpoint: The frequency of micronucleated cells (specifically in binucleated cells when cytochalasin B is used) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.[21]
References
- 1. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. criver.com [criver.com]
- 13. ojs.diffundit.com [ojs.diffundit.com]
- 14. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of nanoparticles evaluated using the in vitro micronucleus assay, a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. Micronucleus Assay: Pitfalls and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Genotoxicity of Nanomaterials: Advanced In Vitro Models and High Throughput Methods for Human Hazard Assessment—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxicity of 9-Angeloylretronecine N-oxide: A Comparative Guide Based on Structurally Related Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profile of 9-Angeloylretronecine N-oxide, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of compounds. Due to the limited availability of specific toxicity data for this compound in publicly accessible literature, this guide leverages data from structurally similar and well-studied pyrrolizidine alkaloids, primarily Intermedine and its N-oxide, to provide a relevant and informative comparison.
Pyrrolizidine alkaloids are natural toxins produced by a wide variety of plants. Their N-oxides are generally considered less toxic than the parent alkaloids.[1] However, these N-oxides can be converted back to their toxic parent forms within the body, particularly by the gut microbiota and to a lesser extent in the liver.[2][3] The primary toxicity associated with 1,2-unsaturated pyrrolizidine alkaloids is hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS). This toxicity is a result of metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites that can damage liver cells.
Comparative Analysis of In Vitro Cytotoxicity
| Compound | Cell Line | Exposure Time | IC50 (µg/mL) | IC50 (µM) | Test Method |
| Intermedine | HepD | Not Specified | >50 | >168 | Not Specified |
| Intermedine N-oxide | HepD | Not Specified | >50 | >168 | Not Specified |
Data for Intermedine and its N-oxide is based on qualitative statements from available research, indicating low cytotoxicity in the tested model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are standard protocols for key in vitro and in vivo experiments used to assess the toxicity of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Human liver cancer cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., Intermedine) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium and added to the cells. Control wells receive the vehicle (DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vivo Acute Toxicity Study (General Protocol)
This protocol outlines a general procedure for assessing the acute toxicity of a substance, such as a pyrrolizidine alkaloid, in rodents.
Principle: To determine the median lethal dose (LD50) and observe the signs of toxicity of a substance after a single administration.
Procedure:
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice) of a single sex are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: The test substance is administered via a relevant route, typically oral gavage or intraperitoneal injection. A range of doses is selected based on preliminary studies or literature on similar compounds. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, usually 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning and end of the study.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed. Tissues, particularly the liver, are collected for histopathological examination.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the toxicological mechanisms of pyrrolizidine alkaloids.
Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to hepatotoxicity.
Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.
References
Benchmarking Extraction Efficiency for Photo-Activatable Nucleotide Analogs (PANOs): A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of protein-nucleotide interactions is crucial for elucidating cellular signaling pathways and discovering novel therapeutic targets. Photo-activatable nucleotide analogs (PANOs) are powerful chemical tools for these investigations. By forming a covalent bond with interacting proteins upon photoactivation, they allow for the capture and subsequent identification of nucleotide-binding proteins.
This guide provides a comparative overview of the factors influencing the extraction efficiency of PANO-protein complexes, details experimental protocols, and presents data in a format amenable to experimental design and evaluation.
Comparison of Photo-Activatable Probes
The success of a PANO-based experiment hinges on the choice of the photoreactive moiety. The three most common groups are aryl azides, benzophenones, and diazirines. Each possesses distinct photochemical properties that influence labeling efficiency and specificity.[1][2]
| Feature | Aryl Azide | Benzophenone | Diazirine |
| Activation Wavelength | ~260-300 nm | ~350-380 nm | ~350-380 nm |
| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene |
| Reactivity | High, but prone to rearrangement | Moderate, prefers C-H bonds | High, very short-lived |
| Advantages | Historically well-used. | Less damaging UV wavelength; relatively stable.[2] | Small size minimizes steric hindrance; highly reactive carbene can insert into a wide range of bonds.[3] |
| Disadvantages | Harsher UV can damage proteins; nitrene can rearrange, leading to non-specific labeling.[3] | Larger size can disrupt binding; requires longer UV irradiation.[2] | Can have off-target reactivity with acidic amino acids.[4] |
Quantitative Comparison of Extraction Efficiency
The "extraction efficiency" in the context of PANOs refers to the successful enrichment of a covalently labeled protein from a complex cellular lysate. This is typically measured using quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5][6] The data is often presented as a ratio of the protein abundance in the PANO pull-down sample versus a control sample.
Below is a representative table illustrating how SILAC data would be presented to compare the enrichment of a known GTP-binding protein, Ras, using two different PANO-GTP probes.
| Target Protein | PANO Probe | SILAC Ratio (Heavy/Light) | Interpretation |
| Ras | Diazirine-GTP | 15.2 | High-confidence target, significant enrichment. |
| Ras | Benzophenone-GTP | 8.5 | Confirmed target, moderate enrichment. |
| Actin | Diazirine-GTP | 1.1 | Non-specific binder, no significant enrichment. |
| Actin | Benzophenone-GTP | 1.3 | Non-specific binder, no significant enrichment. |
Note: This table is a representative example based on the principles of SILAC-based quantitative proteomics. The SILAC ratio indicates the fold-enrichment of the protein in the "heavy" labeled experimental sample compared to the "light" labeled control sample.[7]
Experimental Protocols
Protocol 1: General Photo-Affinity Labeling (PAL) and Pull-Down
This protocol outlines the key steps for labeling, capturing, and enriching proteins that interact with a biotinylated PANO.
1. Cell Culture and Probe Incubation:
-
Culture cells to 70-90% confluency. For quantitative analysis using SILAC, culture two cell populations in parallel, one with "light" amino acids (e.g., ¹²C₆-Arg, ¹²C₆-Lys) and the other with "heavy" isotopes (e.g., ¹³C₆-Arg, ¹³C₆-Lys) for at least five cell divisions.[5]
-
Prepare a stock solution of the biotinylated PANO probe in an appropriate solvent (e.g., DMSO).
-
Incubate the cells with the PANO probe at a predetermined concentration and for a specific duration.
2. UV Cross-linking:
-
Place the cell culture plates on ice and irradiate with UV light at the appropriate wavelength for the chosen photoreactive group (e.g., 350 nm for diazirines and benzophenones).[8] The duration of irradiation should be optimized to maximize cross-linking while minimizing cell damage.[2]
3. Cell Lysis and Protein Extraction:
-
After irradiation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
4. Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PANO-protein complexes.[9] The binding capacity of the beads should be considered to ensure efficient capture.[9]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by varying salt and detergent concentrations).[10]
5. Elution:
-
Elute the captured proteins from the streptavidin beads. Due to the high affinity of the biotin-streptavidin interaction, this often requires harsh conditions.[11] Common elution methods include:
6. Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of a known target or subjected to mass spectrometry for proteome-wide identification and quantification.[10]
Visualizations
Signaling Pathway Example: MAPK Cascade
Many signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, are regulated by nucleotide-binding proteins (e.g., Ras, a GTPase). PANOs can be used to identify and study the proteins involved in these pathways.[13]
References
- 1. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. apexbt.com [apexbt.com]
- 11. goldbio.com [goldbio.com]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
Safety Operating Guide
Safe Disposal of 9-Angeloylretronecine N-oxide: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 9-Angeloylretronecine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. Due to the potential toxicity of this class of compounds, it is imperative to handle and dispose of this chemical as hazardous waste, adhering to strict safety protocols and regulatory requirements. Pyrrolizidine alkaloids and their N-oxides are recognized for their potential hepatotoxicity, and the N-oxides can be metabolized in vivo to their more toxic alkaloid counterparts.[1][2][3][4]
I. Pre-Disposal and Waste Minimization
Before beginning any procedure that will generate waste, it is crucial to review protocols to minimize the generation of hazardous materials. Consider microscale experiments to reduce the volume of waste produced.[5] Whenever possible, substitute with less hazardous materials.
II. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound and its waste. This includes, but is not limited to:
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield to protect against splashes
III. Waste Collection and Segregation
Proper collection and segregation of waste are critical to ensure safety and compliance.
-
Waste Container Selection :
-
Use a designated, compatible, and clearly labeled hazardous waste container.[6][7]
-
The container must be in good condition, with a secure, leak-proof, screw-on cap.[6][7][8] Do not use containers with stoppers or parafilm as the primary seal.[6]
-
For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.[5]
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste."[7][8][9]
-
Clearly identify the contents with the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5][8][9]
-
If it is a mixture, list all constituents and their approximate concentrations.[5][9]
-
Include the date of waste generation and the name and contact information of the principal investigator.[9]
-
-
Segregation :
IV. Waste Storage
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[7]
-
The storage area should be well-ventilated.[7]
-
Keep the waste container closed at all times, except when adding waste.[6][7][8]
-
Use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[6]
V. Disposal Procedure
Disposal of this compound must be handled through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[7][9] Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [5][8]
-
Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for your hazardous waste.[7][11]
-
Documentation : Complete any required hazardous waste information forms or manifests provided by your EHS department.[9]
-
Spill Response : In the event of a spill, alert personnel in the area immediately. If it is safe to do so, contain the spill using an appropriate spill kit with absorbent materials.[7] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[7]
VI. Disposal of Empty Containers
Containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical.[8]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be air-dried in a fume hood.[8]
-
Once decontaminated, remove or deface the original label, and the container may then be disposed of in the regular laboratory trash or recycling.[8][11]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 9-Angeloylretronecine N-oxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 9-Angeloylretronecine N-oxide. As a member of the pyrrolizidine (B1209537) alkaloid N-oxide (PANO) class of compounds, it should be handled with extreme caution due to the potential for significant toxicity. Pyrrolizidine alkaloids (PAs) are known for their hepatotoxicity, and PANOs can be converted to their toxic parent PAs within the body.[1][2]
Hazard Identification and Toxicity
Toxicological Data Summary (General for Pyrrolizidine Alkaloids)
| Parameter | Value | Remarks |
| Acute Toxicity (Oral) | Data not available for this compound. | Related PAs are known to be toxic upon ingestion. |
| Carcinogenicity | 1,2-unsaturated PAs are considered genotoxic carcinogens.[1][3] | Long-term exposure may present an elevated risk of liver cancer.[2] |
| Target Organs | Liver, Lungs[1][2] | Hepatotoxicity is the most common effect.[2] |
| Signs and Symptoms of Exposure | Data not available for this specific compound. | General effects of PA poisoning can include abdominal pain, nausea, vomiting, and signs of liver damage. |
Personal Protective Equipment (PPE)
Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound in any form.
Required Personal Protective Equipment
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | ASTM F739 | To prevent skin contact and absorption. |
| Body | Full-coverage laboratory coat. | EN ISO 27065 | To protect skin from accidental spills. |
| Eyes | Safety goggles with side shields or a face shield. | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge is necessary if there is a risk of generating dust or aerosols. | NIOSH | To prevent inhalation. |
Operational and Disposal Plans
A. Engineering Controls
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
B. Handling and Storage
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a chemical spill kit, readily available.
-
Weighing: If handling a solid form, weigh the compound in a tared, sealed container within the fume hood.
-
Dissolving: Add solvent to the solid within the fume hood. Keep the container capped or sealed during agitation.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, well-ventilated, and secure, with access limited to authorized personnel only.
C. Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated before starting cleanup. Only trained personnel equipped with the proper PPE should handle spills.
-
For Solid Spills:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
-
For Liquid Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
For final decontamination, wipe the area with a 70% ethanol (B145695) solution.
-
All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be disposed of as hazardous waste.
-
D. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Place contaminated solids (e.g., consumables, contaminated PPE) in a sealed, properly labeled hazardous waste container.
-
Contaminated Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous waste.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Disposal Diagram
The following diagram outlines the safe handling workflow for this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey | MDPI [mdpi.com]
- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
